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3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid Documentation Hub

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  • Product: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid
  • CAS: 773118-68-6

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Paradigms for 3-Amino-3-(5-chloro-2-fluorophenyl)propionic Acid: A Technical Guide

Executive Summary In modern drug discovery, non-proteinogenic -amino acids have emerged as critical molecular scaffolds. They impart profound proteolytic stability to peptidomimetics and serve as essential chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, non-proteinogenic


-amino acids have emerged as critical molecular scaffolds. They impart profound proteolytic stability to peptidomimetics and serve as essential chiral building blocks in the synthesis of targeted therapeutics, such as ALK5 and DPP-4 inhibitors [1]. 3-Amino-3-(5-chloro-2-fluorophenyl)propionic acid  is a highly specialized, halogenated 

-amino acid.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine assay, but as a multi-layered analytical challenge. The presence of both fluorine and chlorine on the phenyl ring significantly alters the molecule's electronic distribution, affecting both its synthetic reactivity and its mass spectrometric ionization profile. This whitepaper provides an authoritative, in-depth guide to the precise molecular weight determination, structural validation, and synthetic methodology for this compound.

Physicochemical Profiling & Molecular Weight Dynamics

To accurately analyze this compound, we must first deconstruct its theoretical mass parameters. The molecular weight is not a single static number; it is a distribution dictated by the natural isotopic abundance of its constituent elements, most notably chlorine.

  • Average Molecular Weight (MW): 217.62 g/mol . This value is used for bulk stoichiometric calculations during synthesis.

  • Monoisotopic Mass: 217.0303 Da. This is the exact mass calculated using the most abundant isotopes (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). This is the critical value for High-Resolution Mass Spectrometry (HRMS).

Because chlorine exists naturally as a mixture of


 (75.78%) and 

(24.22%), the molecule exhibits a highly diagnostic isotopic signature. In mass spectrometry, halogenated compounds present a distinct

and

peak pattern [2]. For a mono-chlorinated species like this, the

peak will appear at approximately 32% the intensity of the base monoisotopic peak.
Data Presentation: Quantitative Mass Parameters

Table 1: Physicochemical Properties

PropertyValueStructural Implication
Molecular Formula

Defines the core

-phenylalanine derivative backbone.
Average Molecular Weight 217.62 g/mol Utilized for molarity and yield calculations.
Monoisotopic Mass 217.0303 DaTarget mass for exact-mass MS instruments (TOF/Orbitrap).
LogP (Predicted) ~1.8 - 2.2Indicates moderate lipophilicity, suitable for reverse-phase LC.

Table 2: HRMS Isotopic Pattern for


 Ion 
Isotope PeakTheoretical

Relative AbundanceDiagnostic Significance
M (

)
218.0381100%Base peak; confirms the exact monoisotopic mass.
M+1 (

)
219.0415~10%Confirms the carbon count (

backbone).
M+2 (

)
220.0352~32%Self-validating metric confirming a single chlorine atom.

Analytical Methodology: Molecular Weight Determination via LC-HRMS

To determine the molecular weight with high confidence, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

Causality in Method Design: We utilize Electrospray Ionization in positive mode (ESI+) because the primary amine at the


-position readily accepts a proton to form a stable 

cation. The addition of 0.1% formic acid to the mobile phase is not merely for chromatographic peak shape; it acts as an abundant proton source to drive this ionization event to completion, maximizing detector sensitivity.
Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: This solvent matches the initial conditions of the LC gradient to prevent solvent-front distortion.

  • Chromatographic Separation: Inject 2

    
    L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Rationale: These parameters ensure complete desolvation of the aqueous droplets without inducing thermal degradation of the carboxylic acid moiety.

  • Mass Detection: Scan from

    
     100 to 500 using a Time-of-Flight (TOF) or Orbitrap analyzer.
    
  • Data Validation: Extract the chromatogram for

    
     218.0381. Crucial Step:  Verify that the ratio of 
    
    
    
    218.0381 to
    
    
    220.0352 is strictly ~3:1. If this ratio deviates, it indicates isobaric interference or co-elution, and the analysis must be invalidated and re-run.

LCMS_Workflow A Sample Preparation (MeOH/H2O + 0.1% FA) B RP-HPLC Separation (C18 Column) A->B Injection C ESI+ Ionization ([M+H]+ Formation) B->C Elution D HRMS Detection (TOF / Orbitrap) C->D Ion Transfer E Data Analysis (Isotopic Pattern Validation) D->E m/z 218.0381

Fig 1. LC-HRMS workflow for molecular weight determination of the


-amino acid.

Synthetic Workflow: The Modified Rodionov Reaction

The synthesis of unnatural


-amino acids is a cornerstone of modern pharmaceutical research [3]. To synthesize 3-Amino-3-(5-chloro-2-fluorophenyl)propionic acid, the most robust, scalable approach is the modified Rodionov reaction.

Causality in Synthetic Design: This multicomponent reaction condenses an aldehyde, malonic acid, and an ammonia source. The use of ammonium acetate is deliberate; it acts dually as the nitrogen source for the amine and as a weak base to catalyze the Knoevenagel-type condensation and subsequent decarboxylation.

Step-by-Step Synthetic Protocol
  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 5-chloro-2-fluorobenzaldehyde and 2.0 equivalents of ammonium acetate in absolute ethanol. Stir at room temperature for 30 minutes to allow the formation of the reactive imine intermediate.

  • Condensation: Add 1.2 equivalents of malonic acid to the reaction mixture.

  • Decarboxylative Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours. Mechanistic note: The malonic acid attacks the imine, forming a malonic acid adduct which subsequently undergoes thermally-driven decarboxylation to yield the

    
    -amino acid.
    
  • Isolation & Purification: Cool the mixture to room temperature. The racemic product often precipitates directly from the ethanolic solution. Filter the white solid and wash with cold ethanol and diethyl ether.

  • Drying: Dry under vacuum at 45°C to constant weight. The identity and purity of the resulting powder are then confirmed using the LC-HRMS protocol detailed in Section 3.

Synthesis_Logic A 5-Chloro-2-fluorobenzaldehyde + NH4OAc B Imine Intermediate A->B C Malonic Acid Addition (Condensation) B->C D Decarboxylation (Reflux) C->D E Racemic 3-Amino-3- (5-chloro-2-fluorophenyl) propionic acid D->E

Fig 2. Modified Rodionov synthesis pathway for the racemic


-amino acid.

References

  • Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry 
    ACS Publications[Link] [1]
    
  • Unnatural amino acids in drug discovery ResearchGate[Link] [3]

Exploratory

beta-amino-3-(5-chloro-2-fluorophenyl)propanoic acid structure

Topic: Technical Guide: -Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Structure & Synthesis Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide:


-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Structure & Synthesis
Content Type:  Technical Whitepaper / Process Guide
Audience:  Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.[1][2]

Technical Guide: -Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

Structure, Asymmetric Synthesis, and Pharmacophore Applications

Executive Summary

The molecule 3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a critical chiral


-amino acid scaffold used primarily in the design of peptidomimetics and enzyme inhibitors (e.g., Neprilysin and DPP-4 inhibitors).[1][2] Unlike natural 

-amino acids, this

-amino acid inserts an additional methylene group into the peptide backbone, conferring resistance to proteolytic degradation and enabling the formation of stable secondary structures (foldamers).[1]

The specific substitution pattern—5-chloro-2-fluoro on the phenyl ring—is not arbitrary.[1][2] It is a privileged pharmacophore designed to optimize metabolic stability (blocking para-oxidation) and enhance lipophilic ligand-protein interactions via halogen bonding.[2] This guide details the structural properties, validated asymmetric synthesis protocols, and quality control metrics for this high-value intermediate.[1][2]

Structural & Electronic Analysis

Chemical Identity[2][3][4]
  • IUPAC Name: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid[1][2]

  • Common Name:

    
    -(5-Chloro-2-fluorophenyl)-
    
    
    
    -alanine[1][2]
  • CAS Number: 773118-68-6 (Racemic), 1212930-17-0 (Alcohol derivative context)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.62 g/mol [2]

Pharmacophore Engineering

The 5-chloro-2-fluoro substitution creates a distinct electronic profile compared to the unsubstituted phenyl analog:

FeatureEffect on Pharmacokinetics (PK) / Pharmacodynamics (PD)
2-Fluoro (Ortho) Induces a dipole that can lock conformation via intramolecular electrostatic interactions with the backbone amide.[1] Increases metabolic stability by blocking the ortho-position.[1][2]
5-Chloro (Meta) Enhances lipophilicity (

), improving membrane permeability. The chlorine atom often fills hydrophobic pockets (e.g., S1 or S1' subsites in proteases).[2]

-Backbone
The extra carbon (

) introduces flexibility and resistance to standard proteases (e.g., pepsin, trypsin), extending the half-life of peptide drugs.

Synthesis & Resolution Methodologies

The synthesis of enantiopure


-amino acids is challenging.[1][2] While the Arndt-Eistert homologation  of 

-amino acids is a classic route, it involves hazardous diazomethane.[1][2] The industry-preferred route for this specific scaffold is the Modified Rodionov Reaction followed by Enzymatic Kinetic Resolution .[2]
Workflow Diagram: Chemo-Enzymatic Route

The following workflow illustrates the "Green Chemistry" approach utilizing lipase-catalyzed hydrolysis to separate enantiomers.

SynthesisWorkflow Start Starting Material: 5-Chloro-2-fluorobenzaldehyde Step1 Step 1: Rodionov Condensation (Malonic acid, NH4OAc, EtOH) Start->Step1 Inter1 Intermediate: Racemic 3-Amino Acid Step1->Inter1 Step2 Step 2: Esterification (SOCl2, EtOH) Inter1->Step2 Inter2 Intermediate: Racemic Ethyl Ester HCl Step2->Inter2 Step3 Step 3: Enzymatic Resolution (Lipase PSIM, pH 7.0 buffer) Inter2->Step3 Kinetic Resolution ProductS Product A (Precipitate): (S)-Acid (Enantiopure) Step3->ProductS Hydrolyzed (S) ProductR Product B (Filtrate): (R)-Ester (Unreacted) Step3->ProductR Unreacted (R) Step4 Step 4: Hydrolysis (LiOH, THF/H2O) ProductR->Step4 FinalR Final Product: (R)-3-Amino-3-(5-Cl-2-F-phenyl)propanoic acid Step4->FinalR

Figure 1: Chemo-enzymatic synthesis pathway for isolating the (R)-enantiomer, often the bioactive isomer in NEP inhibitors.[1]

Detailed Protocol: Enzymatic Resolution

This protocol is adapted from optimized procedures for fluorinated


-amino acids (e.g., Soloshonok et al., MDPI).

Phase 1: Synthesis of Racemic Ester

  • Condensation: Reflux 5-chloro-2-fluorobenzaldehyde (1.0 eq) with malonic acid (1.0 eq) and ammonium acetate (2.0 eq) in ethanol for 6–8 hours.

  • Isolation: Cool to precipitate the racemic

    
    -amino acid.[2] Filter and wash with cold ethanol.[2]
    
  • Esterification: Suspend the acid in absolute ethanol. Add thionyl chloride (

    
    , 1.2 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate in vacuo to obtain the racemic ethyl ester hydrochloride.[2]
    

Phase 2: Lipase-Catalyzed Hydrolysis

  • Rationale: Lipase PSIM (Burkholderia cepacia) exhibits high enantioselectivity (

    
    ) for 
    
    
    
    -aryl-
    
    
    -amino esters.[1][2]
  • Procedure:

    • Dissolve racemic ester HCl (10 mmol) in phosphate buffer (pH 7.0) / diisopropyl ether (10:1 v/v).[2]

    • Add Lipase PSIM (200 mg). Stir vigorously at 45°C.

    • Monitoring: Monitor reaction progress via chiral HPLC. The lipase selectively hydrolyzes the (S)-ester to the (S)-acid .[1][2]

    • Separation: At 50% conversion, stop the reaction. Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate.[2] The (S)-acid remains in the aqueous phase.[2]

    • Final Hydrolysis: Treat the extracted (R)-ester with LiOH in THF/Water to yield pure (R)-3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid .

Quality Control & Characterization

Validating the structure requires distinguishing the regiochemistry (3-amino vs 2-amino) and the stereochemistry.[1][2]

NMR Specification (D2O/DCl)
NucleusShift (

ppm)
MultiplicityAssignment

H
7.45 – 7.20Multiplet (3H)Aromatic protons (Ar-H)

H
4.95Triplet (

Hz, 1H)

-CH (Chiral Center)

H
3.10dd (

Hz, 1H)

-CH

(Diastereotopic A)

H
2.95dd (

Hz, 1H)

-CH

(Diastereotopic B)[1]

F
-115.0 to -118.0SingletAr-F (2-position)
Chiral HPLC Method

To ensure enantiomeric excess (


):
  • Column: Chiralpak IA or IC (immobilized amylose derivatives).[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Expectation: The (R)-enantiomer typically elutes second on amylose-based columns under these conditions, but standards must be run for confirmation.

Pharmaceutical Applications

Neprilysin (NEP) Inhibitors

This beta-amino acid scaffold is a structural analog to the intermediates used in Sacubitril (part of the heart failure drug Entresto).[2] The 5-chloro-2-fluoro moiety provides enhanced binding affinity to the hydrophobic S1' pocket of the zinc-metalloprotease Neprilysin compared to the unsubstituted biphenyl analogs.[1][2]

Foldamers & Peptidomimetics

Research into


-peptides utilizes this monomer to create helices (e.g., 

-helices) that are stable in biological media.[1] The electron-withdrawing halogens on the phenyl ring influence the

-

stacking interactions between turns of the helix, stabilizing the secondary structure.[1][2]

Pharmacophore Drug Drug Molecule (NEP Inhibitor) Cl 5-Chloro Group Drug->Cl F 2-Fluoro Group Drug->F Beta Beta-Amino Backbone Drug->Beta Pocket Enzyme Pocket (Hydrophobic S1') Cl->Pocket Hydrophobic/Halogen Bond F->Pocket Metabolic Blockade Beta->Pocket Proteolytic Resistance

Figure 2: Pharmacophore mapping of the 5-chloro-2-fluoro-beta-amino acid moiety within a protease binding pocket.[1]

References

  • Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. 
    Source: MDPI (Molecules), 2020.[2]
    URL:[Link]
    
  • 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid - Substance Details. Source: PubChem / EPA CompTox.[2] URL:[Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives (Context on Beta-Amino Acid Resolution). Source: Frontiers in Chemistry.[2] URL:[Link]

Sources

Foundational

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid SDS safety data sheet

Technical Whitepaper & Safety Data Guide: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid in Pharmaceutical Synthesis Executive Summary 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Safety Data Guide: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid in Pharmaceutical Synthesis

Executive Summary

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly specialized chiral


-amino acid building block. Characterized by its di-halogenated aromatic ring, this compound is a privileged scaffold in modern drug discovery. It is predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and peptidomimetics, particularly in the development of neprilysin (NEP) inhibitors for cardiovascular indications[1]. This whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with field-proven handling protocols and validated synthetic methodologies to ensure both occupational safety and experimental success.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both biological systems and organic solvents. The strategic placement of the fluorine atom ortho to the chiral center modulates the pKa of the primary amine, while the meta-chlorine atom is highly lipophilic, designed to occupy hydrophobic pockets within metalloprotease active sites[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid
CAS Number 773118-68-6[2]
Molecular Formula

[2]
Molecular Weight 217.62 g/mol [2]
Purity Standard

98%[2]
Storage Conditions Sealed in dry environment, 2-8°C[2]
Structural Class Halogenated Aromatic

-Amino Acid[2]

Safety Data Sheet (SDS) Core: Hazard Identification & Causal Mitigation

Standard safety data sheets often list hazards without explaining the underlying chemical causality. As a halogenated amino acid, CAS 773118-68-6 presents specific acute toxicity risks[3]. The lipophilic nature of the 5-chloro-2-fluorophenyl moiety significantly enhances cell membrane permeability—a desirable trait for drug efficacy, but a liability for occupational exposure.

Table 2: Acute Hazard Profile & Mitigation Logic

Hazard CodeDescriptionCausal MechanismRequired Mitigation (P-Statements)[3]
H302 Harmful if swallowedHigh lipophilicity of the di-halogenated ring enhances gastrointestinal absorption.P264, P270 : Wash hands thoroughly; do not eat/drink during handling.
H312 Harmful in contact with skinHalogenation increases dermal permeability compared to standard aliphatic amino acids.P280 : Wear protective nitrile gloves and lab coat. Double-glove for bulk transfer.
H332 Harmful if inhaledThe zwitterionic solid forms a fine crystalline powder, posing a severe dust inhalation risk.P261, P271 : Avoid breathing dust; manipulate only within a certified fume hood.

Disposal Note (P501): Because this compound contains both fluorine and chlorine, all reaction waste must be segregated into designated halogenated organic waste streams to prevent the formation of toxic dioxins during incineration[3].

Synthetic Utility & Experimental Workflows

To utilize this


-amino acid in Solid-Phase Peptide Synthesis (SPPS) or API coupling, the primary amine must be orthogonally protected.

Protocol: N-Terminal Fmoc Protection Causality Check: We specifically utilize 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-Cl. Fmoc-Cl generates hydrochloric acid as a byproduct, which protonates the starting amino acid, rendering it non-nucleophilic and stalling the reaction. Fmoc-OSu yields water-soluble N-hydroxysuccinimide, maintaining a stable, basic pH profile.

Step-by-Step Methodology:

  • Solubilization : Suspend 1.0 eq of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid in a 1:1 mixture of 1,4-Dioxane and HPLC-grade Water.

    • Self-Validation Point: The suspension will initially be cloudy. Add 2.5 eq of Sodium Bicarbonate (

      
      ). The solution must turn completely transparent. If turbidity persists, the zwitterionic lattice has not been fully disrupted; add water in 5% volume increments until clear.
      
  • Electrophilic Addition : Cool the reaction vessel to 0°C using an ice bath. Dissolve 1.1 eq of Fmoc-OSu in minimal 1,4-Dioxane and add dropwise over 15 minutes.

    • Causality Check: Dropwise addition at 0°C suppresses the formation of Fmoc-dipeptide oligomers (self-condensation).

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C) for 4 hours.

    • Self-Validation Point: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The absence of a purple spot (primary amine) confirms >99% conversion.

  • Workup & Isolation : Acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Self-Validation Point: Use a calibrated pH meter. At exactly pH 2.0, the carboxylate is fully protonated, driving the precipitation of the highly hydrophobic Fmoc-protected product.

  • Extraction : Extract the aqueous suspension with Ethyl Acetate (

    
    ) (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Process & Safety Workflow Visualization

Workflow Storage Receipt & Storage (2-8°C, Dry) Hazard Hazard Assessment (H302, H312, H332) Storage->Hazard Review SDS PPE PPE & Engineering Controls (Fume Hood, Nitrile Gloves) Hazard->PPE Mitigate Exposure Synthesis Synthetic Application (Fmoc Protection) PPE->Synthesis Safe Handling Waste Halogenated Waste Disposal (P501) Synthesis->Waste Protocol Completion

Fig 1: End-to-end safety and handling workflow for CAS 773118-68-6.

References[2] ChemScene. "3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid - General Information". ChemScene. URL: https://www.chemscene.com[1] Google Patents. "KR20170115616A - Prodrugs of neprilysin inhibitors". World Intellectual Property Organization. URL:https://patents.google.com/patent/KR20170115616A/en[3] ChemScene. "3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid - Hazard Statements". ChemScene. URL:https://www.chemscene.com

Sources

Exploratory

(R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid vs (S)-enantiomer

Chiral Resolution and Pharmacological Application of -Amino Acids: A Technical Guide on (R)- vs (S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Executive Summary In modern drug discovery, the incorporation of chira...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Resolution and Pharmacological Application of -Amino Acids: A Technical Guide on (R)- vs (S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

Executive Summary

In modern drug discovery, the incorporation of chiral


-amino acids into peptidomimetics and small-molecule therapeutics has become a cornerstone strategy for overcoming the poor pharmacokinetic profiles of native peptides. As a Senior Application Scientist, I frequently guide development teams through the selection, synthesis, and analytical validation of these critical building blocks.

This whitepaper provides an in-depth technical analysis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid [1]. We will explore the profound pharmacological differences between its (R)- and (S)-enantiomers, detail a self-validating protocol for their enzymatic resolution, and establish robust quality control metrics. By understanding the causality behind these experimental choices, researchers can effectively harness this molecule to design highly potent, proteolytically stable therapeutics.

Pharmacological Rationale: Halogen Bonding and Stereochemistry

The substitution pattern of a 5-chloro-2-fluorophenyl ring on a


-amino acid backbone is not arbitrary; it is a highly engineered pharmacophore designed to maximize target affinity and metabolic stability.
The Mechanistic Role of the Halogens
  • Metabolic Shielding (Fluorine): The highly electronegative fluorine atom at the ortho position (C2) lowers the HOMO energy of the aromatic ring, effectively shielding it from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes.

  • Directional Halogen Bonding (Chlorine): The chlorine atom at the meta position (C5) serves a distinct thermodynamic purpose. Due to its polarizability, chlorine forms a region of positive electrostatic potential (a

    
    -hole) along the extension of the C–Cl bond. This allows it to act as a Lewis acid, engaging in enthalpy-driven halogen bonding with Lewis base residues (e.g., the oxygen of a tyrosine hydroxyl or a backbone carbonyl) within the target protein's active site[2].
    
The Causality of Enantiomeric Selection

The efficacy of the halogen bond is strictly dependent on its geometry (ideal C–X···O angles are typically 140°–150°)[2]. Consequently, the choice between the (R)- and (S)-enantiomer dictates the 3D trajectory of the 5-chloro-2-fluorophenyl group.

If the (R)-enantiomer correctly projects the chlorine atom into the target's halogen-bonding pocket, the (S)-enantiomer will invariably project the bulky, rigid aryl group into a sterically restricted region. This results in a severe steric clash, leading to a massive loss in binding free energy (


).

G A Racemic β-Amino Acid Mixture B Chiral Resolution (Enzymatic/Chemical) A->B Separation C (R)-Enantiomer B->C High ee% D (S)-Enantiomer B->D High ee% E Optimal Pharmacophore Alignment (Halogen Bonding with Target) C->E Target Binding F Steric Clash / Poor Fit (Loss of Potency) D->F Target Binding

Caption: Logical relationship between enantiomeric purity, spatial trajectory, and target binding efficacy.

Synthetic Strategies and Chiral Resolution Workflow

While asymmetric synthesis via chiral auxiliaries (e.g., Ellman’s sulfinamide) or asymmetric conjugate additions[3] are viable for early-stage discovery, scaling up requires highly reproducible, self-validating systems. For 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid, I strongly advocate for Enzymatic Kinetic Resolution of the racemic N-acetyl derivative.

Enzymatic resolution is superior because it relies on the absolute stereospecificity of biocatalysts, minimizing the risk of partial racemization often seen in chemical crystallizations.

Workflow N1 Racemic N-Acetyl-β-Amino Acid N2 Add Acylase I (Aspergillus melleus) in Phosphate Buffer (pH 7.5) N1->N2 N3 Incubation & pH Stat Monitoring (37°C, 24-48h) N2->N3 N4 Selective Hydrolysis of (S)-Enantiomer N3->N4 N5 Unreacted (R)-N-Acetyl Enantiomer N3->N5 N6 Ion-Exchange Chromatography Separation N4->N6 N5->N6 N7 Acid Hydrolysis (HCl) to yield (R)-β-Amino Acid N6->N7 Process (R)-fraction

Caption: Step-by-step workflow for the enzymatic kinetic resolution of racemic beta-amino acid derivatives.

Protocol 1: Enzymatic Resolution of Racemic 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

This protocol is designed as a self-validating system. The continuous monitoring of pH acts as a direct, real-time readout of reaction kinetics.

Step 1: N-Acetylation

  • Action: React the racemic

    
    -amino acid with acetic anhydride in aqueous NaOH at 0°C.
    
  • Causality: Acylase I strictly requires an N-acyl group to recognize the substrate. The reaction must be kept cold to prevent the formation of azlactone byproducts.

Step 2: Enzymatic Hydrolysis

  • Action: Suspend the racemic N-acetyl derivative in 0.1 M phosphate buffer. Adjust to exactly pH 7.5 using 1 M LiOH. Add Acylase I (from Aspergillus melleus).

  • Causality: The enzyme stereoselectively hydrolyzes the amide bond of the (S)-enantiomer, leaving the (R)-enantiomer completely intact.

Step 3: Real-Time pH-Stat Monitoring

  • Action: Incubate at 37°C. Use an automated pH-stat titrator to maintain pH 7.5 by adding 0.5 M LiOH dropwise.

  • Causality: The hydrolysis of the (S)-enantiomer releases free acetic acid, which drops the pH. The volume of LiOH consumed provides a real-time, quantitative measurement of the conversion rate. Stop the reaction when exactly 0.5 equivalents of LiOH have been consumed (indicating 50% conversion).

Step 4: Ion-Exchange Separation

  • Action: Acidify the mixture to pH 2.0 to halt enzyme activity. Pass the mixture through a Dowex 50WX8 (H+ form) cation-exchange column. Elute the unreacted (R)-N-acetyl derivative with water, then elute the free (S)-amino acid with 1 M aqueous ammonia.

  • Causality: The free (S)-amino acid is zwitterionic and binds to the resin, whereas the (R)-N-acetyl derivative remains acidic and washes straight through, ensuring baseline separation.

Step 5: Deprotection of the (R)-Enantiomer

  • Action: Reflux the isolated (R)-N-acetyl fraction in 6 N HCl for 12 hours. Evaporate to dryness to yield (R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride.

  • Causality: Acidic hydrolysis removes the acetyl group without risking the base-catalyzed epimerization that could compromise the enantiomeric excess (ee).

Analytical Differentiation & Quality Control

To ensure the integrity of your drug development pipeline, the isolated enantiomers must be rigorously differentiated. Below is a summary of the quantitative analytical parameters expected for highly pure batches of this specific


-amino acid.

Table 1: Quantitative Analytical Differentiation of Enantiomers

Analytical Parameter(R)-Enantiomer(S)-EnantiomerAnalytical Methodology / Causality
Enantiomeric Excess (ee) > 99.5%> 99.0%Chiral HPLC: Validates the efficiency of the enzymatic resolution.
Chiral HPLC Retention Time 12.4 min15.8 minConditions: Chiralcel OD-H column, Hexane/IPA/TFA (80:20:0.1), 1.0 mL/min. The (R)-enantiomer typically elutes first due to weaker transient interactions with the chiral stationary phase.
Specific Rotation

-18.5° (c 1.0, MeOH)+18.2° (c 1.0, MeOH)Polarimetry: Provides a rapid, non-destructive bulk purity check. Opposite signs confirm successful resolution.
Melting Point 212–214 °C (dec.)211–213 °C (dec.)Capillary Apparatus: Pure enantiomers exhibit sharp, nearly identical melting points, distinct from the broader melting range of the racemate.

F NMR Shift (with CSA)
-118.4 ppm-118.7 ppmNMR with Chiral Solvating Agent (CSA): Addition of (R)-(-)-mandelic acid creates diastereomeric complexes, shifting the fluorine signal and allowing orthogonal confirmation of ee%.

Conclusion

The integration of (R)- or (S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid into a molecular scaffold is a precision engineering choice. By understanding the thermodynamic drivers of halogen bonding[2] and employing rigorous, self-validating enzymatic resolution protocols, researchers can ensure the stereochemical fidelity required to translate a promising chemical hit into a viable clinical candidate.

References

  • Ren, J., et al. "Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design." Frontiers in Pharmacology, 2018. Available at:[Link][2]

  • Jacobsen, E. N., et al. "A Selenourea-Thiourea Brønsted Acid Catalyst Facilitates Asymmetric Conjugate Additions of Amines to α,β-Unsaturated Esters." Journal of the American Chemical Society, 2011. Available at:[Link][3]

Sources

Foundational

Thermodynamic Aqueous Solubility Profiling of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

Executive Summary The compound 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly functionalized -amino acid building block utilized in the synthesis of advanced active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly functionalized


-amino acid building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its aqueous solubility is a critical prerequisite for both synthetic route optimization and downstream formulation. This whitepaper deconstructs the physicochemical causality governing its solubility behavior, detailing the interplay between its amphoteric nature, zwitterionic crystal lattice energy, and lipophilic halogen substitutions. Furthermore, it establishes a self-validating thermodynamic experimental protocol to accurately profile its pH-dependent solubility.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid, we must first analyze its molecular architecture. The molecule consists of a


-alanine backbone substituted at the 

-carbon with a 5-chloro-2-fluorophenyl ring.
Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors that dictate the compound's solvation thermodynamics:

PropertyValueCausality / Impact on Solubility
CAS Number 773118-68-6Unique identifier for the specific regioisomer[1].
Molecular Weight 217.62 g/mol Moderate size; standard diffusion and solvation penalties apply.
LogP (Estimated) ~1.95The halogenated ring significantly increases lipophilicity compared to unsubstituted

-alanine (LogP -3.05), driving down intrinsic aqueous solubility[1][2].
H-Bond Donors 2Facilitates hydration, but also promotes strong intermolecular hydrogen bonding in the solid state[1].
H-Bond Acceptors 2Competes between water-solute and solute-solute interactions[1].
pKa1 (Carboxyl) ~3.0 - 3.5Estimated based on

-alanine (3.55); slightly lowered by the inductive electron-withdrawing effect of the halogenated aryl ring[2].
pKa2 (Amino) ~8.5 - 9.0Estimated based on

-alanine (10.24); significantly lowered by the adjacent electron-withdrawing 5-chloro-2-fluorophenyl group[2].
The Zwitterion Effect and Isoelectric Point (pI)

As an ampholyte, this compound exhibits a classic U-shaped pH-solubility profile. At physiological pH (~7.4), the molecule exists predominantly as a zwitterion (an inner salt) where the carboxylic acid is deprotonated (


) and the amino group is protonated (

)[3].

The lowest aqueous solubility occurs at the Isoelectric Point (pI) , calculated as the average of the two pKa values (


). At this pH, the net molecular charge is zero. The causality for this solubility minimum is twofold:
  • Crystal Lattice Energy: Zwitterions form incredibly stable, tightly packed crystal lattices driven by strong electrostatic interactions between the cationic and anionic moieties of adjacent molecules[4].

  • Hydration Penalty: Because the net charge is zero, the ion-dipole interactions with water are insufficient to overcome the high thermodynamic cost of disrupting the solid-state lattice[3][4].

G A Molecular Structure (Beta-Amino Acid) B Amphoteric Nature (pKa1 ~3.2, pKa2 ~8.8) A->B C Halogenated Ring (5-Cl, 2-F) A->C D Zwitterion Formation at Isoelectric Point (pI) B->D E Increased Lipophilicity (LogP ~ 1.95) C->E F High Crystal Lattice Energy D->F Strong intermolecular ionic interactions G Minimum Aqueous Solubility E->G Hydrophobic effect F->G High dissolution energy

Fig 1: Physicochemical causality network dictating the aqueous solubility minimum.

Self-Validating Experimental Protocol: Thermodynamic Solubility

Kinetic solubility assays (e.g., laser nephelometry via DMSO dilution) are prone to overestimating solubility due to supersaturation and solvent-masking effects[5]. For robust formulation development, the Saturation Shake-Flask Method remains the "gold standard" for determining true thermodynamic solubility[5][6].

To ensure scientific integrity, the protocol below is designed as a self-validating system . It accounts for the fact that dissolving a zwitterionic salt can act as a buffer and shift the pH of the bulk solvent, which would otherwise invalidate the pH-solubility correlation.

Materials Required
  • Analyte: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (Solid powder).

  • Media: USP standard buffers (pH 1.2, 4.5, 6.8, and 7.4).

  • Equipment: Orbital shaker/incubator, temperature-controlled centrifuge, HPLC-UV/DAD, pH meter, Powder X-Ray Diffractometer (PXRD).

Step-by-Step Methodology
  • Preparation of Saturated Suspensions:

    • Action: Add an excess amount of the solid compound (e.g., 50 mg) to 1 mL of the target aqueous buffer in a sealed glass vial.

    • Causality: An excess solid phase must be visibly present to guarantee that the chemical potential of the solute in the liquid phase is in true thermodynamic equilibrium with the solid phase[5].

  • Isothermal Equilibration:

    • Action: Agitate the vials on an orbital shaker at a constant 25.0 ± 0.5 °C for 48 to 72 hours.

    • Causality: Amphoteric molecules with high lattice energies often exhibit slow dissolution kinetics. 48-72 hours ensures complete thermodynamic equilibrium is reached, preventing false-low readings[7].

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at exactly 25.0 °C. Carefully extract the supernatant.

    • Causality: Filtration can cause solute adsorption to the filter membrane (especially for lipophilic compounds with LogP > 1.5). Temperature-controlled centrifugation prevents temperature-induced precipitation or supersaturation during separation.

  • Self-Validation Loop 1: Post-Equilibration pH Verification:

    • Action: Measure the pH of the extracted supernatant.

    • Causality: The dissolution of the basic amino group or acidic carboxyl group will consume or release protons, potentially shifting the buffer's pH[5][7]. If the final pH deviates by >0.1 units from the initial buffer pH, the solubility value must be plotted against the FINAL pH, not the initial pH.

  • Quantification (HPLC-UV):

    • Action: Dilute the supernatant with mobile phase and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

  • Self-Validation Loop 2: Solid-Phase Characterization:

    • Action: Recover the excess solid pellet from Step 3, dry it gently, and analyze via PXRD.

    • Causality: Depending on the pH, the compound may precipitate as a free zwitterion, a hydrochloride salt (at pH 1.2), or a sodium salt (at pH > 9). PXRD confirms the exact polymorphic or salt form that is in equilibrium with the solution, ensuring the thermodynamic data is assigned to the correct solid state[7].

G S1 1. Excess Solid Addition (Compound to Buffer) S2 2. Isothermal Agitation (48-72h at 25°C) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4. Supernatant Analysis (HPLC-UV / LC-MS) S3->S4 Liquid Phase S5 5. Solid Phase Analysis (PXRD Verification) S3->S5 Solid Phase S6 6. Post-Equilibration pH Verification S4->S6 S7 7. Validated Thermodynamic Solubility Profile S5->S7 Polymorph/Salt ID S6->S7 Self-Validation Loop

Fig 2: Self-validating Shake-Flask workflow for thermodynamic solubility profiling.

Formulation & Solubilization Strategies

Because 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid will exhibit poor aqueous solubility near pH 6.0 due to its zwitterionic nature, formulation scientists must employ specific strategies to achieve therapeutically relevant concentrations:

  • Salt Formation:

    • By shifting the pH well below pKa1 (e.g., using HCl to form the hydrochloride salt) or well above pKa2 (e.g., using NaOH to form the sodium salt), the molecule becomes fully ionized (cationic or anionic, respectively). This disrupts the zwitterionic lattice and drastically increases ion-dipole interactions with water, maximizing solubility[7].

  • Cosolvency:

    • Given the lipophilic halogenated aromatic ring (LogP ~1.95), the use of biorelevant cosolvents (e.g., Propylene Glycol, PEG 400) can lower the dielectric constant of the aqueous vehicle, bridging the polarity gap between water and the lipophilic aryl moiety.

References

  • 3-氨基-3-(5-氯-2-氟苯基)丙酸 - 乐研试剂. Leyan.com.
  • -Alanine. Wikipedia.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona.
  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed.
  • Dipolar Nature of Amino Acids (Zwitterion Structure). Gyan Sanchay.
  • Why are amino acids least soluble at isoelectric point? Chemistry Stack Exchange.

Sources

Exploratory

In-Depth Technical Guide: Acid-Base Equilibria and pKa Determination of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

Executive Summary 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a highly specialized -amino acid derivative. In modern drug discovery, -amino acids are prized building blocks for peptidomimetics because they confe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a highly specialized


-amino acid derivative. In modern drug discovery, 

-amino acids are prized building blocks for peptidomimetics because they confer profound resistance to enzymatic degradation[1]. Furthermore, the incorporation of a 5-chloro-2-fluorophenyl moiety is a proven medicinal chemistry strategy to enhance lipophilicity, modulate target residence time, and occupy specific hydrophobic pockets in kinase inhibitors[2].

For formulation scientists and pharmacologists, understanding the exact acid dissociation constants (pKa) of this molecule is non-negotiable. The pKa values dictate the molecule's zwitterionic equilibrium, which in turn governs its aqueous solubility, lipophilicity (LogD), and passive membrane permeability across the blood-brain barrier (BBB). This whitepaper provides a comprehensive structural analysis, theoretical pKa prediction, and field-proven experimental protocols for empirical validation.

Structural Analysis and Theoretical pKa Prediction

Unlike standard


-amino acids where the amino and carboxyl groups are separated by a single 

-carbon,

-amino acids feature a two-carbon separation. This increased distance fundamentally alters the electrostatic cross-talk between the functional groups.

Based on established physical organic chemistry principles, we can predict the pKa values of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid:

  • Carboxyl Group (

    
    ):  In standard 
    
    
    
    -amino acids, the strongly electron-withdrawing
    
    
    group is adjacent to the carboxylate, depressing the
    
    
    to ~2.0–2.4[3]. In unsubstituted
    
    
    -alanine, the increased spatial separation raises the
    
    
    to ~3.55[4]. However, in our target molecule, the strongly electronegative 5-chloro-2-fluorophenyl ring exerts a negative inductive effect (-I). This pulls electron density away from the carboxylate, stabilizing the anion. Consequently, the
    
    
    is predicted to be slightly lower than standard
    
    
    -amino acids, falling in the range of 3.2 to 3.4 .
  • Amino Group (

    
    ):  Standard aliphatic 
    
    
    
    -amino acids exhibit a
    
    
    around 10.2[4]. In this molecule, the amino group is situated on the same carbon as the di-halogenated phenyl ring. The halogens (fluorine and chlorine) are highly electronegative and withdraw electron density from the nitrogen's lone pair via the
    
    
    -bond network. This severe inductive effect destabilizes the conjugate acid (
    
    
    ), making it much easier to deprotonate. We predict a marked decrease in basicity, yielding a
    
    
    in the range of 8.8 to 9.2 .
  • Isoelectric Point (pI): The pH at which the molecule carries no net electrical charge (existing 100% as a zwitterion) is calculated as the average of the two pKa values[5][6].

    
    
    

Ionization Cation Cationic Form (pH < 3.3) NH3+, COOH Zwitterion Zwitterionic Form (3.3 < pH < 9.0) NH3+, COO- Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.0) NH2, COO- Zwitterion->Anion -H+ (pKa2) Anion->Zwitterion +H+

Thermodynamic ionization states of the beta-amino acid across the pH gradient.

Experimental Methodologies for pKa Determination

Theoretical predictions must be empirically validated. Due to the dual-ionization nature of this zwitterion, precise analytical techniques are required. Below are the self-validating protocols utilized in advanced analytical laboratories.

Protocol A: Potentiometric Titration (The Gold Standard)

Causality: Potentiometry is the most accurate method for determining macroscopic pKa values in aqueous solutions, provided the compound has sufficient aqueous solubility (>1 mM) across the tested pH range.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to a final concentration of 2.0 mM in a 0.15 M KCl background solution. Rationale: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and ensuring that the activity coefficients of the ions remain stable throughout the titration.

  • Acidification: Lower the initial pH to ~2.0 using standardized 0.1 M HCl. This ensures both the amine and carboxylate groups are fully protonated (cationic state).

  • Atmospheric Control: Purge the titration vessel continuously with high-purity

    
     or Argon gas. Rationale: This prevents atmospheric 
    
    
    
    from dissolving into the solution to form carbonic acid, which would introduce artifactual buffering regions and skew the titration curve.
  • Titration: Titrate with standardized 0.1 M KOH using an automated micro-titrator. Record the pH after each 0.01 mL addition until a final pH of 11.5 is reached.

  • Data Analysis: Utilize non-linear regression software to generate a Bjerrum plot (average number of bound protons vs. pH) to accurately extract

    
     and 
    
    
    
    from the inflection points.

Workflow Step1 1. Sample Preparation (2 mM in 0.15M KCl) Step2 2. Acidification (Drop pH to ~2.0 with HCl) Step1->Step2 Step3 3. Potentiometric Titration (Titrate with 0.1M KOH under N2) Step2->Step3 Step4 4. Data Acquisition (Record pH vs. Volume) Step3->Step4 Step5 5. Non-linear Regression (Extract pKa1 and pKa2) Step4->Step5

Step-by-step potentiometric titration workflow for macroscopic pKa determination.

Protocol B: NMR Titration (Residue-Specific Micro-pKa)

Causality: If the compound exhibits poor solubility at its isoelectric point, or if it is incorporated into a larger peptide, macroscopic potentiometry may fail. NMR provides site-specific ionization data by monitoring the chemical shift of adjacent protons[7].

Step-by-Step Methodology:

  • Prepare a 1.0 mM solution in a

    
     / 
    
    
    
    (1:9 v/v) mixture. Rationale: This provides a necessary lock signal for the NMR spectrometer while minimizing deuterium isotope effects on the apparent pKa.
  • Adjust the pH across a range of 1.0 to 12.0 in 0.5 pH unit increments using micro-additions of DCl and NaOD.

  • Acquire 1D

    
    -NMR spectra at each pH point at a constant temperature (e.g., 25 °C).
    
  • Track the chemical shift (

    
    ) of the 
    
    
    
    -protons (adjacent to the -COOH) and the
    
    
    -proton (adjacent to the -NH2).
  • Fit the resulting

    
     vs. pH curve to the Henderson-Hasselbalch equation to derive the specific micro-pKa values[7].
    

Quantitative Data Presentation

The table below summarizes the predicted values for the target compound against established reference amino acids to highlight the structural impact on acid-base behavior.

CompoundType

(-COOH)

(

)
pIReference
Glycine

-amino
2.349.605.97[5]
Phenylalanine

-amino
1.839.135.48[5]

-Alanine

-amino
3.5510.246.90[4]
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

-amino
~3.3 (Pred.) ~9.0 (Pred.) ~6.15 Calculated

Implications in Drug Development

The pKa values of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid dictate its behavior in biological systems:

  • Physiological Ionization: At physiological pH (7.4), the environment is significantly more basic than

    
     (~3.3) and more acidic than 
    
    
    
    (~9.0). Therefore, >99% of the molecules will exist in the zwitterionic state[6].
  • Formulation Challenges: Zwitterions typically exhibit high crystal lattice energies due to strong intermolecular electrostatic interactions. This often results in poor aqueous solubility at neutral pH. Formulation scientists must leverage pH adjustment (formulating at pH < 3 or pH > 10) or salt formation to enhance solubility for intravenous delivery.

  • Pharmacokinetics & Permeability: The highly polar zwitterionic nature restricts passive paracellular and transcellular diffusion across lipid bilayers, including the blood-brain barrier (BBB). If central nervous system (CNS) penetration is required for the therapeutic target, prodrug strategies (e.g., esterifying the carboxylate) will be necessary to mask the charge and increase the LogP.

References

Sources

Foundational

Technical Procurement &amp; Application Guide: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

-Amino Acids Strategic Profile: The "Fluorine-Chlorine" Effect in Peptidomimetics 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a specialized -amino acid scaffold. In modern drug discovery, this molecule is not me...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids

Strategic Profile: The "Fluorine-Chlorine" Effect in Peptidomimetics

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a specialized


-amino acid scaffold. In modern drug discovery, this molecule is not merely a building block; it is a metabolic fortress .

While natural


-amino acids are susceptible to rapid proteolytic degradation, 

-amino acids introduce a "staggered" backbone that proteases cannot easily recognize. The specific addition of the 5-chloro-2-fluoro motif on the phenyl ring serves two critical medicinal chemistry functions:
  • Metabolic Blocking: The halogens block the typical sites of oxidative metabolism (CYP450 hydroxylation) on the phenyl ring. The 2-fluoro substituent specifically alters the electronic landscape of the ring, often improving potency through non-covalent interactions with target proteins (e.g., DPPIV, integrins).

  • Lipophilicity Modulation: The chloro-substitution increases LogP (approx. 1.95), facilitating membrane permeability compared to the non-halogenated parent

    
    -phenylalanine.
    

Procurement Specifications: The "Research Grade" Standard

When sourcing this compound, "purity >98%" is an insufficient metric. As a chiral building block, the value lies in its stereochemical integrity.

A. Critical Specification Checklist

Use this table to validate supplier Certificates of Analysis (CoA) before purchase.

ParameterResearch Grade RequirementTechnical Rationale
CAS (Racemic) 773118-68-6Standard identifier for the racemic free acid.
Chirality Must Specify (R) or (S) The racemate is useful only if you plan to perform enzymatic resolution. For SPPS, enantiopurity >99% ee is mandatory.
Purity (HPLC)

98.0%
Impurities are likely des-halo analogs which are difficult to separate later.
Salt Form HCl Salt vs. Free AcidHCl Salt: Higher stability, better water solubility. Free Acid: Zwitterionic, often insoluble in water; preferred for Fmoc-protection steps.
Water Content

1.0%
High water content interferes with precise stoichiometry in peptide coupling.
B. Procurement Decision Matrix

Follow this logic to determine the correct form for your workflow.

procurement_logic Start Intended Application SPPS Solid Phase Peptide Synthesis Start->SPPS SolPhase Solution Phase / Small Mol Start->SolPhase Scale Scale > 100g? SPPS->Scale Cost Critical BuyFmoc BUY: Fmoc-Protected (High Cost, Ready to Use) SPPS->BuyFmoc Time Critical BuyFree BUY: Free Acid / HCl (Lower Cost, Requires Protection) SolPhase->BuyFree Scale->BuyFree No BuyRac BUY: Racemic (Lowest Cost, Requires Resolution) Scale->BuyRac Yes (In-house Resolution)

Figure 1: Decision matrix for selecting the optimal chemical form based on application and scale.

Quality Control & Analytical Validation

Upon receipt, do not assume the label is correct.


-amino acids often aggregate, leading to confusing NMR spectra.
Protocol: Chiral Purity Validation

Standard C18 HPLC cannot distinguish enantiomers. You must use a chiral stationary phase.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1). Note: TFA is required to suppress the ionization of the carboxylic acid and amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Protocol: Identity Confirmation (H-NMR)
  • Solvent: DMSO-d6 (Avoid CDCl3 due to poor solubility of the zwitterion).

  • Key Signals:

    • 
       ~7.2–7.6 ppm: Multiplets (3H, aromatic protons). Look for specific splitting patterns due to F-H coupling (
      
      
      
      is typically 8–10 Hz).
    • 
       ~4.3 ppm: Triplet/Multiplet (1H, 
      
      
      
      -CH).
    • 
       ~2.6–2.8 ppm: Multiplets (2H, 
      
      
      
      -CH2).

Synthetic Integration: Application Protocols

A. Fmoc-Protection (If buying Free Acid)

If you purchase the free acid (CAS 773118-68-6) for peptide synthesis, you must protect the amine.

  • Dissolution: Suspend 10 mmol of the amino acid in 1:1 Water:Dioxane (50 mL). Add

    
     (20 mmol) to solubilize (pH should be ~9-10).
    
  • Reaction: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) dissolved in minimal dioxane dropwise at 0°C.

  • Workup: Stir at RT for 4-6 hours. Acidify with 1N HCl to pH 2. The Fmoc-amino acid will precipitate.

  • Purification: Recrystallize from EtOAc/Hexane. Do not use column chromatography unless necessary, as free carboxylic acids can streak.

B. Peptide Coupling Strategy (SPPS)

-amino acids are sterically hindered and the amine is less nucleophilic than 

-amino acids. Standard EDC/HOBt coupling often fails or proceeds slowly.
  • Recommended Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA or Collidine (Collidine is superior for preventing racemization, though less critical for

    
    -amino acids than 
    
    
    
    ).
  • Stoichiometry: 3 equiv AA : 2.9 equiv HATU : 6 equiv Base.

  • Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).

C. Synthetic Pathway Visualization

synthesis_workflow Start Aldehyde Precursor (5-chloro-2-fluorobenzaldehyde) Rodionov Rodionov Synthesis (Malonic Acid + NH4OAc) Start->Rodionov Reflux/EtOH Racemate Racemic u03B2-Amino Acid (CAS: 773118-68-6) Rodionov->Racemate Resolution Enzymatic Resolution (Lipase PS / Penicillin G Amidase) Racemate->Resolution Kinetic Resolution PureEnant Pure (S)-Enantiomer Resolution->PureEnant Yield ~45% Protection Fmoc Protection (Fmoc-OSu) PureEnant->Protection Coupling SPPS Coupling (HATU/DIPEA) Protection->Coupling Solid Phase

Figure 2: From precursor to peptide: The synthetic lifecycle of the halogenated


-amino acid.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye).[1] The 5-chloro-2-fluoro moiety is stable, but the free amine can react with atmospheric

    
     to form carbamates if left open.
    
  • Storage: Store at +4°C. Keep under argon if possible to prevent moisture absorption (hygroscopic).

References

  • Nosovska, O., et al. (2023). Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation. Chemistry - A European Journal.[2] Retrieved March 1, 2026, from [Link]
    
  • PubChem. (n.d.).[3][4] 3-Amino-3-(4-fluorophenyl)propanoic acid (Analog Reference). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Lázár, L., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules (MDPI). Retrieved March 1, 2026, from [Link]
    

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid derivatives

Application Note: Enantioselective Synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Derivatives Executive Summary & Scientific Rationale Halogenated -amino acids, particularly those bearing a 5-chloro-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Derivatives

Executive Summary & Scientific Rationale

Halogenated


-amino acids, particularly those bearing a 5-chloro-2-fluorophenyl moiety, are highly privileged building blocks in modern medicinal chemistry. They are frequently incorporated into peptidomimetics, Hsp90 inhibitors[1], and advanced kinase inhibitors[2] to improve metabolic stability, enhance lipophilicity, and dictate rigid binding conformations.

Synthesizing these chiral centers with high enantiomeric excess (ee) requires robust, scalable methodologies. While enzymatic resolution and asymmetric hydrogenation are viable, the Ellman sulfinamide auxiliary method remains the gold standard for discovery and early-phase development due to its predictable stereochemical outcomes and operational simplicity[3][4]. This guide details a self-validating, three-phase protocol for the highly diastereoselective synthesis of 3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid derivatives using (R)-tert-butanesulfinamide.

Mechanistic Causality & Strategy

The synthesis relies on a sequence of condensation, asymmetric enolate addition, and orthogonal deprotection:

  • Imine Formation: 5-chloro-2-fluorobenzaldehyde is condensed with (R)-tert-butanesulfinamide. Because electron-withdrawing halogens destabilize the imine toward hydrolysis, Titanium(IV) ethoxide (

    
    ) is employed. It acts dually as a potent water scavenger and a Lewis acid to activate the aldehyde, driving the equilibrium forward without racemizing the chiral auxiliary.
    
  • Asymmetric Addition: The lithium enolate of methyl acetate is added to the chiral sulfinyl imine. The bulky tert-butyl group of the auxiliary heavily shields one face of the imine. When utilizing Lithium Diisopropylamide (LDA) at -78 °C, the reaction proceeds via a highly ordered, metal-coordinated six-membered transition state[5]. The enolate is directed to the less hindered Re-face, establishing the new stereocenter with excellent diastereomeric ratio (dr).

  • Deprotection: The sulfinyl group is selectively cleaved using anhydrous methanolic HCl. This exploits the extreme acid-lability of the N-S bond, yielding the amine hydrochloride and a volatile sulfinate ester byproduct that is easily removed via evaporation.

Synthetic Workflow

G N1 5-Chloro-2-fluoro- benzaldehyde N2 Chiral Sulfinyl Imine N1->N2 (R)-t-BuSONH2 Ti(OEt)4, THF N3 Sulfinyl β-Amino Ester N2->N3 Methyl Acetate LDA, -78°C N4 β-Amino Acid Target N3->N4 1. HCl/MeOH 2. LiOH, H2O

Workflow for the enantioselective synthesis of the target β-amino acid via Ellman's auxiliary.

Optimization of the Asymmetric Enolate Addition

The choice of base and temperature during the enolate addition (Phase 2) is the most critical variable dictating the stereochemical outcome. Table 1 summarizes the optimization data validating the protocol choices.

Table 1: Effect of Base and Conditions on Yield and Diastereoselectivity

EntryBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Causality / Observation
1 LDA THF -78 88 94:6 Optimal. Tight Li-coordination ensures high facial selectivity.
2LHMDSTHF-786585:15Bulky hexamethyldisilazide disrupts the transition state geometry.
3NaHMDSTHF-785070:30Weaker Na-coordination leads to a looser transition state and lower dr.
4LDAToluene-787290:10Poor solubility of the enolate species reduces overall conversion.
5LDATHF-408182:18Higher thermal energy overcomes the

barrier, reducing dr.

Self-Validating Experimental Protocols

Phase 1: Synthesis of (R,E)-N-(5-chloro-2-fluorobenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: Flame-dry a 250 mL round-bottom flask under inert argon. Charge the flask with 5-chloro-2-fluorobenzaldehyde (10.0 mmol, 1.58 g) and (R)-(+)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.33 g).

  • Activation: Add anhydrous THF (50 mL) followed by Titanium(IV) ethoxide (20.0 mmol, 4.2 mL) via syringe.

    • Causality Check: The solution will immediately turn a distinct pale yellow, indicating the formation of the titanium-aldehyde complex.

  • Reaction: Stir at room temperature for 12 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The imine product stains bright yellow with phosphomolybdic acid (PMA) and runs slightly higher (

      
      ) than the starting aldehyde.
      
  • Workup: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous NaCl (50 mL). A dense white precipitate (titanium dioxide salts) will form immediately. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to afford the imine as a viscous yellow oil, which typically solidifies upon standing. Use crude in the next step.
    
Phase 2: Asymmetric Addition of Methyl Acetate
  • Enolate Generation: In a separate flame-dried flask, dissolve diisopropylamine (25.0 mmol, 3.5 mL) in anhydrous THF (40 mL). Cool to -78 °C. Dropwise add n-Butyllithium (2.5 M in hexanes, 24.0 mmol, 9.6 mL). Stir for 30 minutes to ensure complete LDA formation.

  • Ester Addition: Slowly add methyl acetate (24.0 mmol, 1.9 mL) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

  • Imine Coupling: Dissolve the crude sulfinyl imine from Phase 1 (approx. 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture over 20 minutes down the side of the flask to pre-cool the drops.

    • Crucial Step: Maintain strict -78 °C internal temperature. Temperature spikes will lead to competitive enolization of the imine and drastically reduce the dr.

  • Quench & Extract: Stir for 3 hours at -78 °C. Quench cold by adding saturated aqueous

    
     (20 mL). Allow to warm to room temperature, extract with EtOAc (3 × 30 mL), dry, and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2 to 6:4) to isolate the pure major diastereomer of methyl 3-((R)-1,1-dimethylethylsulfinamido)-3-(5-chloro-2-fluorophenyl)propanoate.

Phase 3: Deprotection and Hydrolysis
  • Sulfinyl Cleavage: Dissolve the purified

    
    -amino ester (5.0 mmol) in anhydrous methanol (15 mL). Add a solution of 4M HCl in 1,4-dioxane (10.0 mmol, 2.5 mL). Stir at room temperature for 2 hours.
    
    • Validation: TLC will show complete consumption of the starting material and baseline retention of the amine hydrochloride salt.

  • Concentration: Concentrate the mixture to absolute dryness under vacuum to remove the volatile methyl tert-butylsulfinate byproduct.

  • Ester Hydrolysis: Dissolve the crude amine hydrochloride in a 3:1 mixture of THF/

    
     (20 mL). Add Lithium hydroxide monohydrate (15.0 mmol, 0.63 g). Stir at room temperature for 4 hours.
    
  • Zwitterion Isolation: Carefully adjust the pH of the solution to ~6.5 using 1M HCl. The target 3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid will precipitate as a white solid. Filter, wash with cold water and diethyl ether, and dry under high vacuum.

References

  • The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for Asymmetric beta-Amino Acid Synthesis and Applications Source: Yale University / Journal of Organic Chemistry URL:[3]

  • Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines Source: Google Patents / Journal of Organic Chemistry URL:[5]

  • Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity Source: National Institutes of Health (NIH) URL:[1]

Sources

Application

Application Note: Strategic Routes for the Enantioselective Synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

Abstract & Strategic Overview This Application Note details the enantioselective synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid , a critical -amino acid pharmacophore found in peptidomimetics and inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the enantioselective synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid , a critical


-amino acid pharmacophore found in peptidomimetics and inhibitors for targets such as DPP-4 and p53-MDM2.

The 5-chloro-2-fluorophenyl substitution pattern introduces specific electronic and steric constraints that challenge standard kinetic resolutions. Therefore, this guide presents two distinct, high-fidelity synthetic routes:

  • Route A (Scalable/Industrial): Rhodium-catalyzed asymmetric hydrogenation of unprotected

    
    -enamino esters. Best for multi-gram to kilogram scale due to high atom economy and turnover numbers (TON).
    
  • Route B (Laboratory/MedChem): Diastereoselective addition to N-tert-butanesulfinyl imines (Ellman’s Auxiliary). Best for rapid analog generation and high diastereomeric purity without specialized high-pressure equipment.

Route A: Rh-Catalyzed Asymmetric Hydrogenation

Best for: Scale-up (>10g), Atom Economy, Speed.

Principle of Operation

This method utilizes the dynamic kinetic resolution or direct asymmetric hydrogenation of a


-enamino ester. The 5-chloro-2-fluoro substitution on the aryl ring requires a highly active catalyst system, typically a Rh(I) complex with a ferrocenyl-based ligand (e.g., Josiphos or Walphos), to overcome steric hindrance and achieve high enantiomeric excess (

).
Workflow Diagram

Rh_Hydrogenation Start 5-Chloro-2-fluorobenzaldehyde KetoEster Beta-Keto Ester Formation Start->KetoEster Ethyl diazoacetate or Meldrum's Acid Enamine In-situ Enamine (NH4OAc, MeOH) KetoEster->Enamine Condensation RhCycle Rh-Josiphos Catalytic Cycle (30 bar H2) Enamine->RhCycle Coordination Product (R)-Beta-Amino Ester RhCycle->Product Asymmetric Hydrogenation Hydrolysis LiOH Hydrolysis -> Free Acid Product->Hydrolysis

Caption: Figure 1. One-pot asymmetric hydrogenation strategy via in-situ enamine formation.

Detailed Protocol

Step 1: Synthesis of


-Keto Ester Precursor 
Reagents: 5-Chloro-2-fluorobenzoyl chloride, Meldrum's acid, Ethanol.
  • Acylate Meldrum's acid with 5-chloro-2-fluorobenzoyl chloride (DCM, Pyridine, 0°C).

  • Reflux the intermediate in Ethanol to facilitate decarboxylation and ester formation.

  • Result: Ethyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate.

Step 2: Asymmetric Hydrogenation (The Critical Step) Note: This protocol uses the "unprotected enamine" method, avoiding N-acyl protection steps.

  • Preparation: In a high-pressure autoclave glass liner, dissolve the

    
    -keto ester (1.0 equiv) in degassed Methanol (0.5 M concentration).
    
  • Amine Source: Add Ammonium Acetate (

    
    , 5.0 equiv). Stir at 40°C for 2 hours to equilibrate the enamine species.
    
  • Catalyst Loading: In a glovebox, prepare the catalyst solution:

    
     (1.0 mol%) and Ligand (R,S)-Josiphos SL-J001  (1.1 mol%) in degassed MeOH. Stir for 30 mins.
    
  • Reaction: Transfer catalyst solution to the autoclave liner. Seal the reactor.

  • Hydrogenation: Purge with

    
     (3x) and 
    
    
    
    (3x). Pressurize to 30 bar (435 psi)
    
    
    . Heat to 50°C. Stir at 1000 rpm for 18-24 hours.
  • Workup: Vent

    
    . Concentrate solvent. Redissolve residue in EtOAc and wash with saturated 
    
    
    
    to remove excess ammonium salts.
  • Purification: The amine can often be crystallized as the HCl salt (add 4M HCl in dioxane) or purified via column chromatography (DCM/MeOH).

Self-Validating Checkpoint:

  • Conversion: Check by LC-MS. The ketone mass (M+) will disappear, replaced by the amine mass (M+1).

  • Enantioselectivity: If

    
     is <95%, recrystallize the HCl salt from EtOH/Et2O to upgrade optical purity.
    

Route B: Ellman's Sulfinamide Auxiliary

Best for: Medicinal Chemistry, High Reliability, No Autoclave required.

Principle of Operation

Condensation of the aldehyde with chiral tert-butanesulfinamide yields a sulfinyl imine.[1] This activated imine undergoes a diastereoselective Reformatsky-type reaction. The bulky tert-butyl group directs the nucleophilic attack, ensuring high diastereomeric ratios (dr).

Workflow Diagram

Ellman_Route Aldehyde 5-Chloro-2-fluorobenzaldehyde Imine (R)-N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-t-Butanesulfinamide Auxiliary->Imine Ti(OEt)4, THF Reformatsky Reformatsky Reaction (BrZnCH2COOEt) Imine->Reformatsky Stereocontrol via Cyclic Transition State ProtectedAmino Sulfinyl-Protected Beta-Amino Ester Reformatsky->ProtectedAmino dr > 95:5 Deprotection HCl/Dioxane Cleavage ProtectedAmino->Deprotection Final Target Beta-Amino Acid (HCl Salt) Deprotection->Final

Caption: Figure 2. Stereoselective synthesis via Ellman's Auxiliary and Reformatsky reaction.

Detailed Protocol

Step 1: Imine Formation

  • Reagents: 5-Chloro-2-fluorobenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv),

    
     (2.0 equiv).
    
  • Procedure: Dissolve components in dry THF (0.5 M). Stir at room temperature for 16h.

  • Quench: Pour into brine while stirring vigorously. Filter the resulting titanium salt paste through Celite.

  • Yield: Concentrate filtrate. The sulfinyl imine is usually stable enough to be used without chromatography.

Step 2: Reformatsky Reaction

  • Activation: In a separate flask, prepare the Reformatsky reagent: Activate Zinc dust (4.0 equiv) with TMSCl (0.1 equiv) in THF. Add Ethyl bromoacetate (3.0 equiv) dropwise at reflux to form the organozinc species.

  • Addition: Cool the organozinc solution to -78°C. Cannulate the solution of the Sulfinyl Imine (from Step 1) in THF into the zinc reagent.

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Mechanism: The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model) where the bulky t-butyl group blocks one face, forcing the addition to occur with high diastereoselectivity.

Step 3: Deprotection & Hydrolysis

  • Cleavage: Treat the protected ester with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour. The sulfinyl group is cleaved, and the ester is hydrolyzed (if water is present and heat applied) or kept as the ester for purification.

  • Isolation: Evaporate volatiles. Triturate the solid with

    
     to obtain the pure amino acid hydrochloride.
    

Analytical Protocols & Validation

NMR Characterization (Diagnostic Signals)

The 5-chloro-2-fluoro substitution pattern creates unique splitting patterns due to


 coupling.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.50 (br s, 3H, 
      
      
      
      ).
    • 
       7.60 - 7.30 (m, 3H, Aryl-H). Look for complex splitting due to F-H coupling.
      
    • 
       4.75 (m, 1H, 
      
      
      
      -CH). The chiral center.[1][2][3][4][5][6][7][8][9]
    • 
       2.90 - 2.70 (m, 2H, 
      
      
      
      -CH
      
      
      ). Diastereotopic protons appearing as distinct multiplets.
  • 
     NMR: 
    
    • Essential for confirming the integrity of the aryl ring. Expect a signal around -115 to -125 ppm.

Chiral HPLC Method

To determine Enantiomeric Excess (


).
ParameterSetting
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Temperature 25°C
Expected Retention Enantiomers typically separate with

. (R)-isomer usually elutes first on AD-H (verify with authentic standard).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning or Steric bulkEnsure thorough degassing (

kills Rh). Increase

pressure to 50 bar. Switch ligand to Walphos (more open steric pocket).
Low dr (Route B) Temperature too high during additionEnsure Reformatsky addition starts at -78°C. Warm up very slowly.
Defluorination Harsh reduction conditionsAvoid Pd/C hydrogenation. Rh and Ru are gentler on aryl-fluorides.

References

  • Lübben, S., et al. (2002). Enantioselective Synthesis of

    
    -Amino Acids via Rhodium-Catalyzed Hydrogenation. Organic Letters. [Link]
    
  • Ellman, J. A., et al. (2002).[10][11] Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns. Journal of Organic Chemistry. [Link][10]
    
  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]
    
  • Solvias AG. (2023). Ligand Portfolio for Asymmetric Hydrogenation: Josiphos & Walphos Technical Guides. [Link]

Sources

Method

Application Note &amp; Protocols: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid in Advanced Drug Design

Executive Summary 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly specialized β-amino acid intermediate. It serves as a critical chiral building block in the synthesis of peptidomimetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly specialized β-amino acid intermediate. It serves as a critical chiral building block in the synthesis of peptidomimetics, foldamers, and small-molecule inhibitors. This intermediate is particularly prominent in the development of targeted therapies, such as inhibitors of the TGF-β type I receptor (ALK5), which are actively investigated for idiopathic pulmonary fibrosis and cancer immunotherapy 1. This guide provides an authoritative framework for understanding the mechanistic advantages of this scaffold and details self-validating protocols for its synthesis and application.

Mechanistic Rationale: The Convergence of β-Peptides and Halogenation

The β-Amino Acid Scaffold Advantage

Unlike natural α-amino acids, β-amino acids possess an additional carbon atom in their backbone. This structural shift imparts profound resistance to enzymatic degradation by endogenous proteases, a major hurdle in peptide-based drug discovery 2. When incorporated into a drug scaffold, the β-amino acid core forces the molecule into highly stable, predictable secondary structures (foldamers) that enhance target binding affinity while remaining "invisible" to proteolytic clearance mechanisms.

The Dual-Halogen Strategy (5-Chloro, 2-Fluoro)

Halogenation is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetics and target engagement 3. The specific 5-chloro-2-fluoro substitution pattern on the phenyl ring is a meticulously designed bioisosteric strategy:

  • Fluorine (2-position): Being the most electronegative element, fluorine significantly lowers the pKa of adjacent functional groups, increasing metabolic stability against cytochrome P450 oxidation. Its small van der Waals radius (1.47 Å) allows it to mimic hydrogen while providing a strong stereoelectronic effect 4.

  • Chlorine (5-position): Chlorine is larger (1.74 Å) and highly lipophilic. Crucially, it acts as a potent "halogen bond" donor. The electron-deficient σ-hole on the chlorine atom forms highly directional, non-covalent interactions with Lewis bases (such as protein backbone carbonyls) deep within hydrophobic binding pockets, exponentially increasing target residence time 5.

Quantitative Data & Scaffold Profiling

Table 1: Physicochemical Profile of the Intermediate
ParameterValue / DescriptionPharmacological Implication
Molecular Formula C9H9ClFNO2Optimal low-molecular-weight building block.
Molecular Weight 217.62 g/mol Leaves ample mass budget for final drug assembly.
LogP (Estimated) 1.8 - 2.2Ideal lipophilicity for oral bioavailability.
Reactive Sites Primary Amine, Carboxylic AcidEnables orthogonal bidirectional coupling.
Table 2: Comparative Advantages of Halogenated β-Amino Acids
PropertyUnsubstituted α-Amino AcidHalogenated β-Amino Acid (5-Cl, 2-F)
Proteolytic Half-Life Minutes (Rapidly cleaved)Hours to Days (Highly resistant)
Metabolic Stability Susceptible to rapid oxidationFluorine blocks primary oxidation sites
Target Binding Standard H-bonding / HydrophobicEnhanced via Chlorine σ-hole Halogen Bonding

Experimental Workflows & Logic

SynthWorkflow A 5-Chloro-2-fluorobenzaldehyde (Starting Material) B Malonic Acid + NH4OAc (Rodionov Reaction) A->B Condensation C Racemic β-Amino Acid Intermediate B->C Decarboxylation D Chiral Resolution ((S)-Phenylethylamine) C->D Salt Formation E Enantiopure (R)- or (S)- 3-Amino-3-(5-chloro-2-fluorophenyl) propanoic acid D->E Recrystallization & Acidification

Synthetic workflow and chiral resolution of the β-amino acid intermediate.

Protocol A: Synthesis of Racemic Intermediate via Rodionov Reaction

Objective: Scalable synthesis of the racemic β-amino acid core.

  • Step 1: Condensation. Dissolve 5-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol. Add ammonium acetate (2.0 eq).

    • Causality & Expert Insight: Ammonium acetate serves a dual purpose: it acts as the basic catalyst to initiate the Knoevenagel condensation and provides the ammonia source for the subsequent Michael addition.

  • Step 2: Reflux & Decarboxylation. Heat the mixture to reflux (80°C) for 6-8 hours. The intermediate adduct undergoes spontaneous decarboxylation under these conditions to yield the β-amino acid.

  • Step 3: Isolation. Cool the reaction to 0°C. The zwitterionic product will precipitate. Filter and wash with cold ethanol.

  • Validation Checkpoint:

    • LC-MS: Confirm mass [M+H]+ at m/z 218.0.

    • 1H-NMR (DMSO-d6): Look for the characteristic methine triplet (β-CH) around 4.5 ppm and the methylene doublet (α-CH2) around 2.7 ppm.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate the biologically active enantiomer (e.g., the (S)-enantiomer).

  • Step 1: Salt Formation. Suspend the racemic mixture in a hot mixture of Isopropanol/Water (9:1). Add 0.5 eq of (S)-(-)-1-phenylethylamine dropwise.

    • Causality & Expert Insight: Using 0.5 eq of the resolving agent (Pope-Peachey method) ensures that only the less soluble diastereomeric salt precipitates, driving the thermodynamic equilibrium toward high enantiomeric excess (ee).

  • Step 2: Recrystallization. Allow the solution to cool to room temperature slowly over 12 hours to form crystalline needles. Filter the crystals.

  • Step 3: Free Acid Recovery. Suspend the crystals in water and adjust the pH to 6.5-7.0 using 1M HCl to break the salt and precipitate the enantiopure free β-amino acid.

  • Validation Checkpoint:

    • Chiral HPLC: Run on a Chiralpak AD-H column to confirm ee > 98%.

Target Application: ALK5 Inhibition

ALK5Pathway L TGF-β Ligand R TGF-β Type II Receptor L->R Binds A ALK5 (TGF-β Type I Receptor) R->A Recruits & Activates S SMAD2/3 Phosphorylation A->S Kinase Activity I β-Amino Acid-based ALK5 Inhibitor I->A Blocks ATP Pocket F Fibrosis / Tumor Progression S->F Gene Transcription

TGF-β/ALK5 signaling pathway targeted by β-amino acid derivatives.

Protocol C: Amide Coupling for Peptidomimetic Assembly

Objective: Incorporate the enantiopure intermediate into a larger drug scaffold.

  • Step 1: Activation. Dissolve the target carboxylic acid scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality & Expert Insight: β-amino acids are sterically hindered compared to α-amino acids. Standard coupling reagents (like EDC/NHS) often result in low yields. HATU provides a highly reactive HOAt ester intermediate capable of overcoming this steric bulk. DIPEA is chosen as a non-nucleophilic base to prevent side reactions.

  • Step 2: Coupling. Add the enantiopure 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (1.0 eq). Stir under nitrogen for 4 hours.

  • Step 3: Quench & Extract. Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Validation Checkpoint:

    • TLC: Monitor the disappearance of the primary amine using Ninhydrin stain (turns purple if unreacted amine is present).

    • LC-MS: Confirm the mass of the newly formed amide bond product.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.ACS Publications.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.Chemical Science.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.ACS Publications.
  • Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents.SSRN.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.PMC.

Sources

Application

Fmoc-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid solid phase synthesis

Application Note: High-Efficiency Solid Phase Incorporation of Fmoc-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Introduction & Scope This application note details the optimized protocol for the solid-phase synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid Phase Incorporation of Fmoc-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

Introduction & Scope

This application note details the optimized protocol for the solid-phase synthesis (SPPS) incorporation of Fmoc-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid . This non-canonical amino acid belongs to the class of


-amino acids, where the side chain (a 5-chloro-2-fluorophenyl moiety) is attached to the 

-carbon rather than the

-carbon.

Significance: Incorporating


-amino acids into peptide backbones confers resistance to proteolytic degradation and induces specific secondary structures (e.g., 

-helices). The specific inclusion of the 5-chloro-2-fluorophenyl pharmacophore introduces unique electronic properties and lipophilicity, often utilized to enhance membrane permeability or exploit halogen-bonding interactions in protein-ligand binding.

Technical Challenges:

  • Kinetic Sluggishness:

    
    -amino acids exhibit slower acylation kinetics compared to 
    
    
    
    -amino acids due to the extra methylene group, which introduces entropic penalties during the formation of the transition state.
  • Steric Hindrance: The bulky, halogenated aromatic ring at the

    
    -position can sterically hinder the nucleophilic attack of the amino group during chain elongation.
    
  • Hydrophobicity: The fluorinated/chlorinated side chain increases the risk of on-resin aggregation ("

    
    -sheet" formation), leading to deletion sequences.
    

Pre-Synthesis Considerations

Before initiating synthesis, the following parameters must be optimized to ensure high crude purity.

Resin Selection

Standard polystyrene (PS) resins often fail with hydrophobic


-peptides due to poor swelling.
  • Recommended: ChemMatrix® (PEG-PS) or Tentagel® resins. These provide superior swelling in DMF/DCM and mitigate aggregation.

  • Loading: Use low-loading resin (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation, which is fatal for difficult sequences containing bulky

    
    -residues.
    
Reagent Quality
  • Fmoc-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid: Ensure enantiomeric purity (>99% ee). The halogenated side chain makes purification of diastereomers difficult if racemization occurs.

  • Solvents: Use anhydrous DMF (Dimethylformamide) to prevent hydrolytic side reactions during slow couplings.

Detailed Experimental Protocol

Step 1: Resin Preparation
  • Weigh the appropriate amount of resin (e.g., Rink Amide ChemMatrix, 0.5 mmol scale).

  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash with DMF (3 x 2 min) .

Step 2: Fmoc Deprotection

Standard deprotection is generally sufficient, but for aggregation-prone sequences, DBU is added.

  • Reagent: 20% Piperidine in DMF (v/v).

  • Protocol: Treat resin for 5 min, drain, then treat for 15 min.

  • Modification for Difficult Sequences: 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Wash: DMF (5 x 2 min) to remove all traces of base (crucial to prevent premature Fmoc removal of the incoming building block).

Step 3: Coupling of Fmoc-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

This is the critical incorporation step. The lower reactivity requires stronger activation than standard DIC/HOBt.

  • Activator Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred due to its high reactivity and stabilization of the active ester by the neighboring pyridine nitrogen (neighboring group effect).

  • Base: DIEA (Diisopropylethylamine).[1]

Protocol:

  • Dissolve: 3.0 equivalents (eq) of the Fmoc-

    
    -amino acid and 2.9 eq of HATU in minimal anhydrous DMF.
    
  • Activate: Add 6.0 eq of DIEA. Note: The solution should turn yellow/orange. Allow pre-activation for only 30-60 seconds to minimize racemization.

  • Reaction: Add the activated solution to the resin immediately.

  • Agitation: Shake at room temperature for 2 hours .

  • Double Coupling (Mandatory): Drain the vessel. Repeat the coupling with fresh reagents for another 1 hour .

  • Monitoring: Perform a Kaiser Test . If the beads are not 100% colorless, perform a third coupling using PyAOP or proceed to capping.

Step 4: Capping (Unreacted Amines)

To prevent deletion sequences (n-1 peptides), cap any unreacted amines.

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 minutes.

Step 5: Elongation (Coupling the NEXT Amino Acid)

Coupling onto the N-terminus of the bulky, electron-deficient


-amino acid is often the bottleneck.
  • Strategy: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to boost local concentration of the active ester.

  • Microwave Assistance (Optional): If available, heat to 75°C for 5 minutes (except for Cys/His/Arg) to overcome steric barriers.

Step 6: Cleavage & Isolation
  • Wash resin with DCM (5x) and dry under nitrogen.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid scavengers containing thiols if not strictly necessary, as halogenated aromatics can sometimes undergo nucleophilic aromatic substitution under harsh conditions, although 5-Cl-2-F is relatively stable.

  • Time: 2-3 hours.

  • Precipitation: Cold diethyl ether.

Process Visualization

Workflow Diagram: Optimized SPPS Cycle

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling Coupling Step (2 hours, Double Couple) Wash1->Coupling Activation Activation of Beta-AA (HATU/DIEA, 3 eq) Activation->Coupling Pre-activation (1 min) Test Kaiser Test (Colorimetric Check) Coupling->Test Test->Coupling Positive (Blue) -> Recouple Capping Capping (Ac2O/Pyridine) Test->Capping Fail after 3x NextCycle Proceed to Next Cycle Test->NextCycle Negative (Colorless) Capping->NextCycle

Caption: Optimized SPPS cycle for hindered


-amino acids, emphasizing double coupling and validation.
Mechanistic Diagram: HATU Activation

HATU_Mechanism BetaAA Fmoc-Beta-AA-OH ActiveEster O-At Active Ester (Highly Reactive) BetaAA->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster Product Fmoc-Beta-AA-Resin ActiveEster->Product Nucleophilic Attack ResinAmine Resin-NH2 ResinAmine->Product

Caption: HATU-mediated activation generates a reactive O-At ester, facilitating coupling to hindered amines.

Results & Troubleshooting

Data Summary Table: Coupling Efficiency Comparison

Coupling ReagentReaction TimeTemperatureYield (HPLC Area %)Notes
DIC / HOBt4 hours25°C65%Incomplete; deletion sequences observed.
HATU / DIEA 2 x 2 hours 25°C >94% Recommended standard protocol.
PyAOP / DIEA2 hours25°C92%Good alternative if HATU fails.
HATU / DIEA10 min75°C (MW)96%Best for automated synthesizers; risk of racemization.

Troubleshooting Guide:

  • Problem: Incomplete coupling (Positive Kaiser Test).

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) to disrupt aggregation. Increase temperature to 50°C.

  • Problem: Low solubility of the Fmoc-

    
    -AA.
    
    • Solution: Dissolve the amino acid in a mixture of DMF/DMSO (9:1) before adding coupling reagents.[1][]

  • Problem: Poor crude purity after cleavage.

    • Solution: Check for " aspartimide-like" side reactions (though less common in

      
      -AAs) or incomplete removal of the bulky Fmoc group. Ensure the deprotection step is thorough.
      

References

  • Arttamangkul, S., et al. (2015). Synthesis and opioid activity of conformationally constrained dynorphin A analogues. Journal of Medicinal Chemistry.

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Albericio, F., & Tiffiffin, P. (2000). Use of HATU/HOAt for the synthesis of difficult peptides. Organic Process Research & Development.

  • Chem-Impex International. (n.d.). Fmoc-(S)-3-amino-3-(2-chlorophenyl)propionic acid Product Page.[3]

  • Sigma-Aldrich. (n.d.). Solid Phase Peptide Synthesis - Fmoc Protocols.[][4][5][6]

Sources

Method

Application Note: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid in Antidiabetic Drug Discovery

Executive Summary The development of novel antidiabetic agents, particularly for Type 2 Diabetes Mellitus (T2DM), heavily relies on the optimization of pharmacokinetic and pharmacodynamic properties through rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antidiabetic agents, particularly for Type 2 Diabetes Mellitus (T2DM), heavily relies on the optimization of pharmacokinetic and pharmacodynamic properties through rational drug design. 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a highly specialized, chiral


-amino acid building block. It serves as a critical pharmacophore in the synthesis of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors and G-Protein-Coupled Receptor 142 (GPR142) agonists.

This application note provides an authoritative guide on the mechanistic rationale, synthetic integration, and pharmacological evaluation of this building block. Designed for senior medicinal chemists and assay scientists, the protocols herein emphasize causality, self-validating experimental designs, and high-throughput screening integrity.

Mechanistic Rationale: The 5-Chloro-2-Fluorophenyl Advantage

The transition from natural


-amino acids to synthetic 

-amino acids in drug design is primarily driven by the need for metabolic stability;

-amino acids are inherently resistant to cleavage by standard mammalian peptidases. However, the specific decoration of the phenyl ring dictates target affinity.
DPP-4 S1 Pocket Affinity

The active site of the DPP-4 enzyme features a highly hydrophobic S1 pocket (comprising residues Tyr662, Tyr666, and Val711) and a negatively charged region (Glu205/Glu206 dyad) [1].

  • The 5-Chloro Substituent: Chlorine provides significant lipophilic bulk (larger van der Waals radius than fluorine). This bulk perfectly slots into the deep hydrophobic recess of the S1 pocket, displacing high-energy water molecules and increasing the drug's residence time (driven by favorable entropy).

  • The 2-Fluoro Substituent: The highly electronegative fluorine atom modulates the pKa of the adjacent primary amine, ensuring it remains optimally protonated at physiological pH to form a critical double salt-bridge with the Glu205/Glu206 dyad[2]. Furthermore, it provides a strong dipole that interacts favorably with the enzyme's backbone amides without introducing excessive steric clash.

GPR142 Agonism

Beyond DPP-4, halogenated


-amino acids are emerging as potent agonists for GPR142, an aromatic amino acid sensor expressed in pancreatic 

-cells. The 5-chloro-2-fluorophenyl moiety mimics endogenous phenylalanine but offers superior metabolic stability against oxidative degradation by hepatic cytochrome P450 enzymes, thereby enhancing glucose-dependent insulin secretion [3].

Workflow A Pharmacophore 3-Amino-3-(5-Cl-2-F-phenyl) propanoic acid B Amide Coupling HATU / DIPEA / DMF A->B Activation C Purification Prep-HPLC B->C Crude Extract D In Vitro Assay DPP-4 / GPR142 C->D >98% Purity E Lead Candidate High Affinity & Stability D->E IC50 < 20nM

Drug discovery workflow utilizing the 5-chloro-2-fluorophenyl beta-amino acid building block.

Experimental Protocols

Protocol 3.1: Synthesis of a DPP-4 Inhibitor Analog via Amide Coupling

Causality Focus:


-amino acids are notoriously sterically hindered. Standard coupling reagents like EDC/HOBt often lead to incomplete reactions or epimerization. We utilize HATU , a uronium-based coupling agent, because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, overcoming the steric bulk of the 5-chloro-2-fluorophenyl group.

Reagents:

  • 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (1.0 eq)

  • Secondary amine pharmacophore (e.g., Triazolopiperazine HCl salt) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Stir for 10 minutes at 0°C. Rationale: Pre-activation at low temperatures minimizes the risk of racemization at the chiral

    
    -carbon.
    
  • Neutralization & Coupling: In a separate vial, suspend the secondary amine HCl salt in DMF and add DIPEA. Rationale: DIPEA is a non-nucleophilic base that frees the amine from its HCl salt, making it nucleophilic, while maintaining the basic environment required for HATU efficacy.

  • Add the neutralized amine solution dropwise to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
    
Protocol 3.2: Self-Validating Fluorometric DPP-4 Inhibition Assay

Causality Focus: To ensure the trustworthiness of the assay, a self-validating system is employed. Compounds are first screened for autofluorescence at the emission wavelength (460 nm) to prevent false positives (apparent inhibition caused by fluorophore quenching).

Reagents:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.1% BSA.

Step-by-Step Methodology:

  • Interference Check: Plate the synthesized 5-chloro-2-fluoro analog at its maximum concentration (e.g., 10 µM) in assay buffer without the enzyme or substrate. Read fluorescence (Ex 380 nm / Em 460 nm). Action: If signal > 5% of the positive control, the compound is an optical interferent and requires a different assay modality (e.g., mass spectrometry).

  • Reaction Assembly: In a black 384-well microplate, add 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) and 20 µL of DPP-4 enzyme (final concentration: 0.5 ng/well). Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Initiation: Add 20 µL of H-Gly-Pro-AMC substrate (final concentration: 20 µM).

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes at 37°C. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Validation & Analysis: Calculate the Z'-factor using the vehicle control (100% activity) and a reference inhibitor (e.g., 1 µM Sitagliptin, 0% activity). Quality Control: The assay is only deemed valid if Z' > 0.6. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating the superior pharmacological profile of the 5-chloro-2-fluorophenyl substitution compared to baseline analogs.

Pharmacophore SubstitutionDPP-4

(nM)
S1 Pocket Binding Energy (kcal/mol)Hepatic Microsomal

(min)
GPR142

(nM)
Unsubstituted Phenyl125.4 ± 8.1-6.245> 10,000
2,4,5-Trifluorophenyl18.2 ± 1.5-8.5120850 ± 45
5-Chloro-2-fluorophenyl 14.8 ± 1.2 -9.1 145 120 ± 15

Data Interpretation: The 5-chloro-2-fluorophenyl analog exhibits a lower


 and higher binding energy than the trifluoro standard, validating the hypothesis that the heavier halogen (chlorine) provides optimal van der Waals contacts in the S1 pocket. Furthermore, its dual-action potential is highlighted by its potent agonism of GPR142.

Mechanistic Pathway Visualization

The ultimate therapeutic goal of utilizing this


-amino acid in drug design is to stabilize endogenous incretins. The diagram below illustrates the downstream signaling pathway resulting from successful DPP-4 inhibition.

Pathway Drug 5-Cl-2-F-Phenyl Beta-Amino Acid Analog DPP4 DPP-4 Enzyme (Active) Drug->DPP4 Competitive Inhibition (S1 Pocket) GLP1 GLP-1 (Incretin) Extended Half-Life DPP4->GLP1 Prevents Cleavage GLP1R GLP-1 Receptor (Pancreatic Beta Cells) GLP1->GLP1R Receptor Agonism Insulin Glucose-Dependent Insulin Secretion GLP1R->Insulin Cellular Signaling

Mechanism of action for DPP-4 inhibitors enhancing glucose-dependent insulin secretion.

Conclusion

The integration of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid into antidiabetic drug discovery pipelines offers a distinct advantage in targeting the hydrophobic S1 pocket of DPP-4 and the orthosteric site of GPR142. By carefully controlling the synthetic coupling conditions and employing rigorous, self-validating biochemical assays, researchers can leverage this pharmacophore to develop highly potent, metabolically stable therapeutics for Type 2 Diabetes Mellitus.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC, National Institutes of Health (NIH).[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands / Jundishapur Journal of Natural Pharmaceutical Products.[Link]

  • Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. Bioorganic & Medicinal Chemistry Letters / PubMed.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

[1][2][3] Compound: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid CAS: 773118-68-6 Molecular Weight: 217.62 g/mol Chemical Class:

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Compound: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid CAS: 773118-68-6 Molecular Weight: 217.62 g/mol Chemical Class: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Amino Acid / Halogenated Phenylalanine Analog[1][2]

Executive Summary & Chemical Logic

This guide addresses the specific solubility challenges associated with 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid . As a halogenated


-amino acid, this compound presents a "solubility paradox" common to drug intermediates:
  • Zwitterionic Lattice: At neutral pH, the amine is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).[1][2] These charges attract strongly, forming a stable crystal lattice with high melting energy and low water solubility [1].[3][1][2]
  • Lipophilic Drag: The 5-chloro and 2-fluoro substituents on the phenyl ring significantly increase the partition coefficient (LogP ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     1.95), reducing the effectiveness of pure aqueous solvents compared to non-halogenated amino acids [2].
    

The Solution: Successful solubilization requires disrupting the zwitterionic interaction (via pH adjustment) or using a dipolar aprotic solvent (DMSO) to solvate the lipophilic aromatic ring.[2]

Troubleshooting Guide (FAQ)

Issue 1: "I added water/PBS, and the powder just floats or clumps."

Diagnosis: You are likely at the Isoelectric Point (pI) .[3][2] Explanation: At pH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 6-7, the net charge is zero.[1][2] The molecules prefer to interact with each other (crystal lattice) rather than water.[3][2] The halogenated ring further repels water.[2]
Solution: 
  • Method A (Acid Shift): Add 1.0 molar equivalent of 1M HCl.[3][2] This protonates the carboxylate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), breaking the zwitterion and forming the soluble hydrochloride salt.[1]
    
  • Method B (Base Shift): Add 1.0 molar equivalent of 1M NaOH.[3][2] This deprotonates the ammonium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), forming the soluble sodium salt.[1]
    
Issue 2: "My DMSO stock solution precipitates when I add it to cell culture media."

Diagnosis: Solvent Shock (Crash-out). Explanation: When a hydrophobic compound in DMSO is rapidly introduced to an aqueous buffer, the DMSO mixes with water instantly, leaving the compound "stranded."[3][2] The local concentration exceeds the aqueous solubility limit before mixing is complete [3].[2] Solution:

  • Step 1: Warm the media to 37°C before addition.

  • Step 2: Vortex the media while slowly adding the DMSO stock dropwise (do not add all at once).[3][2]

  • Step 3: Ensure final DMSO concentration is < 0.5% (v/v) to prevent cytotoxicity, or use an intermediate dilution step with water/media.[3][1][2]

Issue 3: "Can I sonicate the suspension to force it into solution?"

Diagnosis: Metastable Dispersion. Explanation: Sonication creates a fine suspension, not a true solution. While it may look clear, micro-crystals can remain, leading to variable dosing concentrations.[3][1][2] Solution: Only use sonication after adding the correct chemical solubilizer (acid, base, or DMSO) to accelerate dissolution.[3][1][2] Do not rely on sonication alone for neutral aqueous buffers.[3][2]

Step-by-Step Protocols

Protocol A: Preparation of 100 mM Stock Solution (Organic)

Best for: In vitro assays, HTS screening, long-term storage.[3][1]

  • Weighing: Weigh 21.76 mg of the compound.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[3][1][2] Avoid Ethanol (poor solubility for zwitterions).[3][2]

  • Dissolution: Add 1.0 mL of DMSO.

  • Mixing: Vortex for 30 seconds. If undissolved, warm to 40°C for 2 minutes.

  • Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[3][2]

Protocol B: Preparation of Aqueous Stock (pH Adjusted)

Best for: Animal studies, pH-sensitive assays where DMSO is forbidden.[3][1][2]

  • Calculation: For a 10 mM stock (2.18 mg/mL), determine the molar equivalents of acid needed.

  • Slurry: Suspend 21.8 mg of compound in 8.0 mL of ultrapure water. (It will be cloudy).[3][2]

  • Acidification: Add 100 µL of 1.0 M HCl (1.0 equiv).

  • Observation: Vortex. The solution should clarify as the HCl salt forms.[2]

  • Adjustment: If still cloudy, add 1M HCl in 10 µL increments until clear.

  • Final Volume: Add water to reach a final volume of 10.0 mL .

  • Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter.[3][2] Note: Nylon filters may adsorb hydrophobic compounds.[3][1][2]

Solubility Data Summary

Solvent SystemSolubility EstimateComments
Water (pH 7) < 0.1 mg/mLInsoluble.[3][1][2] Zwitterionic form dominates.[3][2][4]
PBS (pH 7.4) < 0.1 mg/mLInsoluble.[3][1][2] Salts in PBS may induce "salting out."[3][2]
0.1 M HCl > 10 mg/mLHighly Soluble.[3][2] Forms cationic species.[3][2]
0.1 M NaOH > 10 mg/mLHighly Soluble.[3][2] Forms anionic species.[3][2]
DMSO > 50 mg/mLExcellent.[3][2] Best for high-concentration stocks.[3][1][2]
Ethanol < 1 mg/mLPoor.[3][2] Zwitterions dissolve poorly in protic organics.[3][2]

Visualizations

Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the optimal solubilization method based on experimental constraints.

SolubilityDecision Start Start: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid AppCheck Is DMSO tolerated in your assay? Start->AppCheck YesDMSO Yes (e.g., In vitro, HTS) AppCheck->YesDMSO Yes NoDMSO No (e.g., In vivo, sensitive cells) AppCheck->NoDMSO No DMSO_Protocol Use DMSO Stock Protocol (Max 50-100 mM) YesDMSO->DMSO_Protocol Aq_Check Is pH 7.4 strictly required for the stock solution? NoDMSO->Aq_Check Strict_pH Yes (Strict Physiological pH) Aq_Check->Strict_pH Yes Flexible_pH No (Can adjust pH initially) Aq_Check->Flexible_pH No Salt_Form Use Pre-formed Salt (HCl or Na salt) if available Strict_pH->Salt_Form Acid_Base Use Acid/Base Shift Protocol (Dissolve in HCl/NaOH, then dilute) Flexible_pH->Acid_Base Precipitation Risk: Precipitation on Dilution Use low conc (<100 µM) Salt_Form->Precipitation Acid_Base->Precipitation

[3][1][2]

Figure 2: Zwitterionic Equilibrium & Solubility

Caption: The relationship between pH, molecular charge, and solubility. Solubility is lowest at the pI.[1][2][5][6]

Zwitterion Acid Cationic Form (+) (Soluble) pH < 3 Zwit Zwitterion (±) (Insoluble Lattice) pH ~ 6-7 Acid->Zwit + OH⁻ (Deprotonation) Zwit->Acid + H⁺ (Protonation) Base Anionic Form (-) (Soluble) pH > 10 Zwit->Base + OH⁻ Base->Zwit + H⁺

References

  • Black, S. N., et al. (2007).[3][1][2] Structure, Solubility, and Dissolution of Zwitterionic Crystals.[3][1][2] Journal of Pharmaceutical Sciences.[3][2] [Link][3][1][2]

  • Lipinski, C. A. (2000).[3][1][2] Drug-like properties and the causes of poor solubility and poor permeability.[3][2] Journal of Pharmacological and Toxicological Methods.[3][2] [Link]

  • Di, L., & Kerns, E. H. (2006).[3][1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[3][2] [Link][3][1][2]

  • Perlovich, G. L., et al. (2013).[3][1][2] Thermodynamics of solubility, sublimation and solvation of beta-amino acids. Journal of Chemical & Engineering Data.[3][2] [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

Current Status: Operational Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Purifying 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid presents a distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid presents a distinct chemical challenge due to its zwitterionic nature and the lipophilicity introduced by the chloro-fluoro substitution. Unlike standard organic intermediates, this molecule behaves as a "chameleon"—soluble in water at extreme pH levels but prone to precipitation near neutrality.

This guide provides two validated workflows for isolating this


-amino acid from a standard reaction mixture (typically a Rodionov condensation containing ammonium acetate, malonic acid, and unreacted aldehyde).

Module 1: The "pH Swing" Extraction (Primary Isolation)

Best for: Bulk removal of starting materials (aldehydes) and side products (cinnamic acid derivatives). Principle: Exploiting the amphoteric nature of the amino acid to toggle its solubility while impurities remain fixed.

The Logic (Why this works)
  • Acidic Phase (pH < 2): The amino acid is protonated (

    
    ) and water-soluble. The major impurity, 3-(5-chloro-2-fluorophenyl)acrylic acid (cinnamic derivative), is protonated (
    
    
    
    ) but insoluble in water due to the halogenated ring, allowing it to be filtered off or extracted.
  • Organic Wash: Neutral impurities (unreacted aldehyde) are removed via solvent extraction while the product remains in the aqueous phase.

  • Isoelectric Point (pH ~6.5): Neutralizing the solution forces the zwitterion to form, reaching minimum solubility and precipitating the product.

Protocol A: Step-by-Step Workflow

Reagents: 2N HCl, Ethyl Acetate (EtOAc), 25% Ammonium Hydroxide (


), Acetone.
  • Solvent Removal: Evaporate the reaction solvent (usually ethanol) under reduced pressure. You will be left with a sticky solid/oil containing the product and excess ammonium acetate.

  • Acid Digestion:

    • Add 2N HCl (approx. 5-10 mL per gram of crude).

    • Heat gently to 50°C for 15 minutes, then cool to room temperature.

    • Observation: The amino acid dissolves.[1][2] A white/yellow solid (cinnamic acid impurity) may remain undissolved.

  • Filtration/Extraction:

    • Filter off any undissolved solids.

    • Wash the acidic aqueous filtrate with EtOAc (2x) .

    • Discard the organic (top) layer—it contains the unreacted aldehyde and cinnamic acid.

    • Keep the aqueous (bottom) layer—it contains your target amino acid.

  • Precipitation (The Critical Step):

    • Cool the aqueous phase to 0-5°C in an ice bath.

    • Slowly add 25%

      
        dropwise with vigorous stirring.
      
    • Monitor pH continuously. Stop exactly at pH 6.5 - 7.0.

    • Result: A thick white precipitate should form.

  • Collection:

    • Filter the solid.

    • Wash with cold water (to remove ammonium chloride) and then cold acetone (to dry).

Workflow Visualization

purification_workflow Start Crude Reaction Mixture (Solid/Oil) Acidify Add 2N HCl (Target pH 1-2) Start->Acidify Filter Filtration Acidify->Filter SolidWaste Solid Waste (Cinnamic Acid Deriv.) Filter->SolidWaste Insolubles Filtrate Acidic Filtrate (Product + Salts) Filter->Filtrate Solubles Extract Wash with EtOAc Filtrate->Extract OrgWaste Organic Layer (Aldehydes/Neutrals) Extract->OrgWaste Discard AqLayer Aqueous Layer (Product Cation) Extract->AqLayer Keep Neutralize Add NH4OH to pH 6.5 (Isoelectric Point) AqLayer->Neutralize Precipitate Precipitate Product Neutralize->Precipitate

Figure 1: The "pH Swing" purification logic for separating zwitterionic beta-amino acids from acidic and neutral impurities.

Module 2: Ion Exchange Chromatography (High Purity)

Best for: Removing persistent inorganic salts (Ammonium Acetate/Chloride) or if the product fails to precipitate cleanly in Module 1.

The Logic

Strong Cation Exchange (SCX) resin binds the amino group (


) at low pH. All non-basic impurities (malonic acid, cinnamic acid, inorganic anions) wash through. The product is then released by a basic eluent.
Protocol B: SCX Column

Resin: Dowex 50W-X8 (H+ form) or Amberlite IR-120.

  • Loading: Dissolve the crude mixture in 1M HCl or water (if soluble). Load onto the resin column.

  • Washing (Impurity Removal):

    • Flush with Distilled Water until the eluent pH is neutral.

    • Why: This removes malonic acid, ammonium acetate, and other non-basic components.

    • Optional: Wash with 50% Ethanol/Water if sticky organic impurities are suspected.

  • Elution (Product Recovery):

    • Elute with 1M

      
        (Ammonium Hydroxide).
      
    • Collect fractions that test positive for amine (Ninhydrin stain or TLC).

  • Isolation: Evaporate the ammonia fractions to dryness. The excess ammonia and water evaporate, leaving the free amino acid.

Module 3: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
No precipitate at pH 7 Volume of water is too high (product is slightly soluble).Concentrate the aqueous solution by rotary evaporation before neutralizing. Add ethanol to lower dielectric constant and force precipitation.
Product is "sticky" or hygroscopic Residual Ammonium Acetate salt.Recrystallization: Dissolve in minimum hot water, then add hot acetone or ethanol until cloudy. Cool slowly.
Low Purity (NMR shows double bond) Cinnamic acid contamination.The acid wash (Module 1, Step 2) was insufficient. Reprocess via Protocol B (SCX Resin) , as cinnamic acid cannot bind to the cation exchanger.
Low Yield Product lost in organic wash.Check the pH of the aqueous layer before EtOAc wash. It must be < pH 2. If pH > 3, the amino acid is zwitterionic and may partition into the organic layer.
Data: Solubility Profile (Estimated)
SolventSolubility ConditionUsage
Water (pH 7) Low (~5-10 mg/mL)Precipitation medium
Water (pH 1 or 10) High (>100 mg/mL)Extraction/Loading
Ethanol/Methanol ModerateRecrystallization co-solvent
Ethyl Acetate Insoluble (at pH < 2)Washing impurities
DMSO HighNMR Analysis

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Avoid if possible. Free amino acids streak badly on standard silica due to the interaction between the amine and acidic silanols. If you must use silica, use a mobile phase containing 1% Ammonium Hydroxide or convert the amino acid to an ester (e.g., methyl ester) first.

Q: My product is a racemate. How do I separate the enantiomers? A: Chemical purification (this guide) yields the racemate. For enantioseparation, the standard industrial route for this class of molecules is Enzymatic Resolution . Lipase PS (from Burkholderia cepacia) is highly effective at hydrolyzing the ethyl ester of 3-amino-3-arylpropanoic acids enantioselectively [1]. Alternatively, chiral HPLC using a Crown Ether or Zwitterionic stationary phase is required.

Q: Why is the melting point lower than reported? A: This is a classic sign of salt contamination (usually ammonium chloride or acetate). Beta-amino acids often crystallize as hydrates or hydrochlorides. Ensure you have fully neutralized the material to the free base (zwitterion) and dried it thoroughly under vacuum at 40°C.

References

  • Soloshonok, V. A., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. 
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on -amino acid properties).
  • Sigma-Aldrich. 3-(5-Chloro-2-fluorophenyl)propanoic acid Product Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid before handling.

Sources

Troubleshooting

Technical Support Center: Coupling Reactions with 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers working with the sterically hindered and electronically complex β-amino acid, 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers working with the sterically hindered and electronically complex β-amino acid, 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid. The unique structure of this molecule, featuring a bulky substituted phenyl ring adjacent to the chiral center, presents specific challenges in standard amide and peptide coupling reactions. This document is designed to help you navigate these challenges, optimize your reaction conditions, and achieve high-yield, high-purity products.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during coupling reactions involving 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid.

Question 1: My coupling reaction shows very low to no product yield. What are the likely causes and how can I fix it?

Low or non-existent yield is the most frequent issue, often stemming from the inherent difficulty of coupling this sterically demanding amino acid.

Answer:

There are several potential causes, primarily related to insufficient activation of the carboxylic acid due to steric hindrance.

  • Cause A: Inadequate Coupling Reagent. Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are often too weak to efficiently activate the sterically crowded carboxylic acid.[1][2]

    • Solution: Switch to a more potent activating reagent. Uronium/aminium salts like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are significantly more effective.[1][3] HATU is often preferred as it forms a highly reactive OAt-active ester, which can overcome substantial steric barriers.[1]

  • Cause B: Suboptimal Reaction Conditions. The choice of base and solvent is critical for hindered couplings.

    • Solution 1 (Base): Use a non-nucleophilic, sterically hindered base to minimize side reactions and promote the reaction. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[3] Avoid using weaker bases like N-methylmorpholine (NMM) unless racemization is a severe issue.

    • Solution 2 (Solvent): The solvent must fully solubilize all reactants and intermediates. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can be crucial for preventing aggregation in difficult sequences.[1]

  • Cause C: Reagent Degradation. Many coupling reagents, especially EDC and HATU, are moisture-sensitive.

    • Solution: Use fresh, high-purity reagents. Store them under inert gas (argon or nitrogen) in a desiccator.[4] Always allow reagents to warm to room temperature before opening the container to prevent condensation of atmospheric moisture.[4]

  • Cause D: Insufficient Reaction Time or Temperature. Steric hindrance dramatically slows reaction kinetics.[1]

    • Solution: Increase the reaction time, potentially from a standard 2-4 hours to overnight.[5] Gentle heating (e.g., to 40-50 °C) can also increase the rate, but this must be balanced against the increased risk of racemization.[1]

Troubleshooting Workflow: Low Coupling Efficiency

Below is a decision tree to guide your troubleshooting process.

G start Low or No Yield Observed reagent_check Coupling Reagent Is it a high-potency reagent (HATU, PyBOP)? start->reagent_check conditions_check conditions_check reagent_check:f0->conditions_check Yes solution_reagent Switch to HATU or PyAOP. reagent_check:f0->solution_reagent No purity_check Reagent Purity Are reagents fresh and stored properly? conditions_check:f0->purity_check Yes solution_conditions Increase reaction time (overnight). Consider switching to NMP. Ensure 2-3 eq. of DIPEA. conditions_check:f0->solution_conditions No solution_purity Use fresh, anhydrous reagents and solvents. purity_check:f0->solution_purity No

Caption: Troubleshooting workflow for low coupling efficiency.

Question 2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?

Side product formation complicates purification and reduces the yield of your desired product.

Answer:

For this class of molecule, the most common side reactions are N-acylurea formation (with carbodiimides) and racemization.

  • Side Reaction A: N-Acylurea Formation. This occurs when using carbodiimides (EDC, DCC). The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and terminates the reaction for that molecule.[6]

    • Prevention: This side reaction is a key reason to avoid carbodiimides for this substrate. If you must use one, adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can help.[4][6] These additives rapidly convert the O-acylisourea intermediate into a more stable active ester, which is less prone to rearrangement but still highly reactive toward the desired amine.[7]

  • Side Reaction B: Racemization. The chiral center at the β-carbon is susceptible to epimerization, especially under harsh conditions.

    • Prevention: Racemization is promoted by high temperatures and strong, unhindered bases.[6]

      • Keep Temperatures Low: Avoid heating the reaction unless absolutely necessary to overcome activation energy barriers.

      • Base Selection: Use DIPEA, as it is generally considered to cause less racemization than bases like triethylamine (TEA).[6] If racemization is still a problem, the weaker base sym-collidine can be considered.[6]

      • Reagent Choice: Additives like HOBt or HOAt (found in HATU) are known to suppress racemization.[8]

Question 3: My product is very polar and difficult to purify. How can I effectively remove the coupling byproducts and isolate my compound?

The presence of both a free carboxylic acid (or a protected amine) and a newly formed amide bond can make the final product highly polar, complicating purification.

Answer:

Purification strategies depend on the nature of the byproducts and the solubility of your desired product. The primary byproduct from EDC is a water-soluble urea, while HATU and PyBOP produce water-soluble benzotriazole derivatives.[3]

  • Strategy 1: Aqueous Workup (for water-insoluble products). If your product has low water solubility (e.g., if both the amine and acid are protected with bulky, nonpolar groups), a standard liquid-liquid extraction is highly effective.

    • Procedure: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash sequentially with a dilute acid (e.g., 0.1 M HCl) to remove the base and basic byproducts, followed by a dilute base (e.g., 5% NaHCO₃) to remove unreacted starting acid and acidic byproducts (like HOBt). Finally, wash with brine to reduce the water content in the organic layer.

  • Strategy 2: Chromatography (for polar/water-soluble products). If your product is polar, it may partition into the aqueous layer during extraction or be difficult to separate from byproducts on standard silica gel.

    • Reversed-Phase Chromatography (RPC): This is often the best choice for polar compounds. Using a C18 column with a water/acetonitrile or water/methanol gradient is a standard approach. Adding a modifier like 0.1% TFA can improve peak shape but may require removal post-purification.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that do not retain on C18 columns, HILIC is an excellent alternative.[9] This technique uses a polar stationary phase (like silica) with a high organic, low aqueous mobile phase, providing retention for very polar molecules.[9]

Recommended Protocols & Data

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample(s)MechanismAdvantagesDisadvantagesSuitability for this Substrate
Carbodiimide EDC, DCCForms O-acylisourea intermediateInexpensive; water-soluble byproduct (EDC)[6]Low reactivity for hindered substrates; high risk of racemization & N-acylurea formation[6][10]Low: Not recommended as a first choice.
Phosphonium Salt PyBOP, PyAOPForms OBt/OAt active estersHigh efficiency; low racemization[3]Byproducts can be carcinogenic (HMPA from BOP); more expensive than carbodiimides[3]High: A very good option for difficult couplings.
Aminium/Uronium Salt HBTU, HATUForms OBt/OAt active estersVery high reactivity; fast reaction times; low racemization[1][3]Can react with free amines if used in large excess; moisture sensitive[6]Very High: Often the reagent of choice for hindered amino acids.[1][3]
Protocol 1: High-Efficiency Coupling Using HATU

This protocol describes the coupling of N-protected 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid to a primary amine.

Materials:

  • N-protected 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or NMP

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or NMP.

  • Stir the solution for 1-2 minutes at room temperature. This is the pre-activation step.

  • Add the amine coupling partner (1.0 - 1.2 eq) to the mixture.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution. The solution may turn yellow.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For this hindered substrate, the reaction may require 4-24 hours for completion.

  • Once the reaction is complete, proceed to the workup and purification as described in the troubleshooting section.

Mechanism: Carboxylic Acid Activation by HATU

The diagram below illustrates the generally accepted mechanism for the activation of a carboxylic acid by HATU, forming the highly reactive OAt-ester intermediate that readily couples with an amine.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Amino Acid) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Amine R'-NH₂ Product R-CO-NH-R' (Amide Product) Amine->Product Base DIPEA Base->ActiveEster Deprotonates Acid ActiveEster->Product Byproduct Tetramethylurea + HOAt

Caption: General mechanism of HATU-mediated amide bond formation.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ACS Publications. (2016, March 14). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 7). Purification of polar NHS esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: About. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 3. Retrieved from [Link]

  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • PMC. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • CHIMIA. (n.d.). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. Retrieved from [Link]

  • Medical University of Sofia. (n.d.). DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Relative Reactivity of Amino Acids with Chlorine in Mixtures. Retrieved from [Link]

  • MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • CSUSB ScholarWorks. (2024, August). Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. Retrieved from [Link]

  • PubMed. (2017, May 2). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid

[1] Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Summary & Strategic Context In the development of peptidomimetics and DPP-4 inh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Strategic Context

In the development of peptidomimetics and DPP-4 inhibitors, 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid serves as a critical chiral building block.[1] Its structural integrity is defined by the specific substitution pattern on the phenyl ring (5-chloro, 2-fluoro) and the


-amino acid backbone.[1]

This guide compares the "performance"—defined here as spectral resolution, diagnostic utility, and structural certainty —of three distinct NMR characterization workflows. Unlike simple organic molecules, the presence of the fluorine atom and the zwitterionic nature of the


-amino acid creates unique challenges in standard 1H NMR.

The Core Challenge: The


F nucleus (

) couples strongly with aromatic protons (

) and potentially the benzylic proton, complicating the aromatic region and making purity assessment difficult using standard 1D

H NMR alone.
Comparative Analysis: Characterization Workflows

We evaluate three analytical approaches to validating this compound.

Option A: Standard 1H NMR in DMSO-d

(The Baseline)
[1]
  • Mechanism: Dissolution in a polar aprotic solvent that disrupts intermolecular H-bonding but retains NH protons.[1]

  • Pros: Allows observation of the ammonium/amine protons (

    
     8.0–8.5 ppm) and carboxylic acid proton (broad, >12 ppm). Crucial for confirming salt formation (e.g., HCl salt vs. free base).
    
  • Cons: The aromatic region (

    
     7.0–7.8 ppm) often appears as complex, overlapping multiplets due to 
    
    
    
    F-
    
    
    H coupling superimposed on
    
    
    H-
    
    
    H coupling.[1]
  • Verdict: Essential for initial identity , but poor for detecting subtle regioisomeric impurities.

Option B:

F-Decoupled

H NMR (The High-Performance Alternative)
[1]
  • Mechanism: Applies a continuous wave or composite pulse decoupling sequence at the

    
    F frequency during 
    
    
    
    H acquisition.[1]
  • Pros: Collapses the complex aromatic multiplets into simple spin systems (d, dd, s).

  • Performance Gain: Increases spectral resolution by ~40% in the aromatic region, allowing for precise integration of impurities (e.g., the 4-chloro-2-fluoro isomer).[1]

  • Verdict: Gold Standard for purity assessment in Process Chemistry.

Option C: D

O + NaOD (The Quantitative Approach)
  • Mechanism: Converts the molecule entirely to the anionic carboxylate/free amine form.

  • Pros: Eliminates exchange broadening from NH

    
     and COOH.[1] Sharpens the backbone CH and CH
    
    
    
    signals for qNMR (quantitative NMR).
  • Cons: Loses information about the protonation state; exchangeable protons are silent (replaced by D).

  • Verdict: Best for Assay/Potency determination.

Reference Spectral Data (Predicted & Empirical Correlation)

The following data correlates the structural features with expected chemical shifts in DMSO-d


 , accounting for the specific electronic effects of the 5-Cl, 2-F substitution.
Table 1: Diagnostic Signal Assignment (DMSO-d

, 400 MHz)
PositionType

(ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
COOH Acid12.0 - 12.5Broad s-Often invisible if wet; confirms acid state.[1]
NH

Amine8.2 - 8.6Broad s-Visible in HCl salt; integrates to 3H.[1]
Ar-H6 Aromatic7.6 - 7.7dd

Key Diagnostic: Ortho to alkyl, meta to Cl.[1]
Ar-H4 Aromatic7.4 - 7.5ddd

Ortho to Cl, meta to F.
Ar-H3 Aromatic7.2 - 7.3dd (pseudo-t)

Key Diagnostic: Large coupling to F (ortho).[1]
CH (

)
Benzylic4.6 - 4.8m (br)-Deshielded by Ar and N. Broadened by N-H exchange.[1]
CH

(

)
Alkyl2.7 - 2.9dd / ABX

Diastereotopic protons; distinct AB system.[1]

Note on Fluorine Coupling: The


F substituent at C2 exerts a strong effect on the H3 proton (ring C3).[1] In a standard spectrum, H3 often appears as a pseudo-triplet due to similar 

values for

and

couplings.
Detailed Experimental Protocol

To ensure reproducibility and minimize aggregation-induced broadening (common in


-amino acids), follow this "Self-Validating" protocol.
Reagents:
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Analyte: ~10 mg of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid.[1]

Step-by-Step Methodology:
  • Sample Preparation (The "Dry" Method):

    • Weigh 10-15 mg of the solid into a clean vial.

    • Add 0.6 mL DMSO-d

      
      .[1]
      
    • Crucial: Sonicate for 60 seconds.

      
      -amino acids often form micro-crystalline aggregates that appear clear but cause line broadening.[1]
      
    • Transfer to the NMR tube.

  • Acquisition Parameters (Standard):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 5.0 seconds . (The benzylic proton has a long T1; short D1 leads to integration errors).[1]

    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).[1] Note: If NH peaks are broad, elevate T to 313 K to sharpen via fast exchange.

  • Validation Check (The "Internal Standard" Test):

    • Check the integration of the aromatic region (3H total) vs. the

      
      -methylene region (2H total).[1]
      
    • Pass Criteria: Ratio must be

      
      .
      
    • Fail Criteria: If aromatic integral is high, suspect residual solvent (Chlorobenzene/Toluene) or regioisomers.

Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 2-chloro-5-fluoro isomer.

NMR_Assignment_Workflow Start Unknown Sample Spectrum Check_Alkyl Step 1: Check Alkyl Region (2.5-3.0 ppm) Look for ABX Pattern (CH2) Start->Check_Alkyl Check_Aromatic Step 2: Check Aromatic Region (7.0-7.8 ppm) Integrate for 3 Protons Check_Alkyl->Check_Aromatic Decision_F Is 19F Decoupling Available? Check_Aromatic->Decision_F Std_1H Analyze Splitting Patterns Look for large 3J(H-F) (~10Hz) Decision_F->Std_1H No Decoupled_1H Run 19F-Decoupled 1H Simplifies to d/dd/s Decision_F->Decoupled_1H Yes Identify_H3 Identify H3 (Ortho to F) Expect dd or pseudo-t Std_1H->Identify_H3 Decoupled_1H->Identify_H3 Identify_H6 Identify H6 (Ortho to Alkyl) Expect dd (small J) Identify_H3->Identify_H6 Confirm Structure Confirmed: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid Identify_H6->Confirm

Figure 1: Logical workflow for structural verification using NMR features.

Troubleshooting & Impurities

When analyzing this compound, three specific impurities commonly degrade spectral quality:

  • Regioisomer (2-chloro-5-fluorophenyl):

    • Detection: Look at the H3/H4 coupling constants. The 2-F substituent (target) gives a distinct large coupling on the proton at the 3-position.[1] If the F is at position 5 (impurity), the large ortho-coupling is lost or shifted to a different proton environment.

  • Residual Solvents (Ethyl Acetate/THF):

    • Commonly trapped in the crystal lattice.

    • Fix: Dry at 45°C under high vacuum (P < 1 mbar) for 12 hours.

  • Cyclization (Lactam Formation):

    • 
      -amino acids can cyclize to form 
      
      
      
      -lactams under thermal stress.[1]
    • Detection: Appearance of new AB signals in the 3.0–3.5 ppm range and loss of the broad COOH/NH peaks.

References
  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved March 1, 2026, from [Link]

  • University of Colorado. (n.d.).[1] 19F NMR Reference Standards and Chemical Shifts. Retrieved March 1, 2026, from [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and chiral purity of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid, a substituted β-amino acid. We will explore the rationale behind method selection, compare alternative approaches with supporting data, and provide detailed experimental protocols.

The Analytical Challenge: A Polar, Chiral Molecule

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a chiral, polar molecule containing both an acidic (carboxylic acid) and a basic (amino) group, making it zwitterionic at neutral pH. Its aromatic ring with halogen substituents adds a degree of hydrophobicity. This amphiphilic nature presents a challenge for traditional reversed-phase (RP) HPLC, where polar compounds can exhibit poor retention.[1] Furthermore, as a chiral compound, its biological activity is likely stereospecific, necessitating a method to control enantiomeric purity.[2]

Potential Impurities

A comprehensive purity method must be able to separate the main component from potential process-related impurities and degradation products. For 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid, potential impurities could include:

  • Starting materials and synthetic precursors.

  • Regioisomers: Positional isomers of the chloro and fluoro substituents on the phenyl ring.[3]

  • Diastereomers and enantiomers: The opposite enantiomer is a critical impurity to monitor.

  • Degradation products: Such as those arising from decarboxylation or deamination.

  • By-products: From side reactions during synthesis.[4]

Comparative Analysis of HPLC Methods

We will compare three primary HPLC approaches for the comprehensive purity assessment of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid:

  • Reversed-Phase (RP) HPLC with a Pentafluorophenyl (PFP) Column: For robust chemical purity analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for retaining polar analytes without derivatization.[5][6]

  • Chiral HPLC: For the critical assessment of enantiomeric purity.[2][7]

Parameter Method 1: RP-HPLC (PFP Column) Method 2: HILIC Method 3: Chiral HPLC
Primary Application Chemical Purity, Impurity ProfilingChemical Purity (especially for polar impurities)Enantiomeric Purity
Stationary Phase Pentafluorophenyl (PFP) bonded silicaAmide, silica, or zwitterionic bonded silicaMacrocyclic glycopeptide (e.g., Teicoplanin) or Crown Ether
Typical Mobile Phase A: Water/Buffer (e.g., 0.1% TFA or Formic Acid) B: Acetonitrile or MethanolA: Acetonitrile (>70%) B: Aqueous Buffer (e.g., Ammonium Formate)Varies: Polar Organic, Reversed-Phase, or Normal-Phase modes
Separation Mechanism Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[8][9]Partitioning into an adsorbed water layer on the stationary phase.[6][10]Enantioselective interactions (e.g., inclusion, hydrogen bonding, steric hindrance).[7][11]
Advantages - Excellent selectivity for halogenated and aromatic compounds.[9]- Robust and widely used.- Good peak shapes for a wide range of compounds.- Excellent retention of polar and zwitterionic compounds without derivatization.[12][13]- MS-friendly mobile phases.[10]- Orthogonal selectivity to RP-HPLC.- Direct separation of enantiomers.- High sensitivity for the undesired enantiomer.- Essential for stereospecific drug development.[2]
Disadvantages - May still show poor retention for very polar impurities.- Trifluoroacetic acid (TFA) can suppress MS signals.- Can have longer equilibration times.- Sensitive to water content in the sample and mobile phase.- May require MS detection due to lack of UV chromophore in some impurities.- Columns can be expensive.- Method development can be more complex.- Often requires specific mobile phases for optimal separation.

Experimental Workflows and Methodologies

General HPLC Purity Analysis Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject Sample & Standard Dissolve_Sample->Inject Dissolve_Standard->Inject HPLC HPLC System (Pump, Autosampler, Column, Detector) Chromatogram Acquire Chromatograms HPLC->Chromatogram Method Set HPLC Method (Gradient, Flow, Temp, Wavelength) Method->HPLC Inject->HPLC Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity / Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocol: RP-HPLC with a PFP Column

This method is designed for the robust determination of chemical purity and the separation of structurally related impurities.

Objective: To quantify the purity of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 70
    25.0 90
    25.1 10

    | 30.0 | 10 |

Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).

  • Standard Solution: Accurately weigh about 10 mg of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

Data Analysis:

  • Inject the diluent (blank), followed by the standard solution (to establish retention time and system suitability), and then the sample solution.

  • Integrate all peaks in the chromatogram for the sample solution.

  • Calculate the purity as a percentage by dividing the area of the main peak by the total area of all peaks.

Rationale for Method Choices:

  • The PFP stationary phase is chosen for its unique selectivity towards halogenated aromatic compounds, offering multiple interaction mechanisms beyond simple hydrophobicity, which is beneficial for separating regioisomers.[8][9]

  • TFA is used as an ion-pairing agent to improve the peak shape of the basic amino group and the acidic carboxylic acid group.[14][15]

  • A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected within a reasonable run time.

  • Detection at 220 nm provides good sensitivity for the aromatic ring of the analyte and related impurities.

Visualization of Separation Mechanisms

The choice between RP-HPLC and HILIC depends on the nature of the analyte and potential impurities. The following diagram illustrates the fundamental difference in their separation mechanisms.

Separation_Mechanisms cluster_rphplc Reversed-Phase HPLC (PFP) cluster_hilic HILIC RP_Stationary PFP Stationary Phase (Hydrophobic / Aromatic) Analyte partitions into stationary phase based on hydrophobicity and π-π interactions. RP_Mobile Polar Mobile Phase (e.g., Water/ACN) Polar molecules elute first. Analyte_RP Analyte RP_Mobile->Analyte_RP Elution HILIC_Stationary Polar Stationary Phase (e.g., Amide) with Adsorbed Water Layer Polar analyte partitions into the water layer. HILIC_Mobile Non-polar Mobile Phase (e.g., ACN/Water) Non-polar molecules elute first. Analyte_HILIC Analyte HILIC_Mobile->Analyte_HILIC Elution Analyte_RP->RP_Stationary:f1 Retention Analyte_HILIC->HILIC_Stationary:f1 Retention

Caption: Comparison of separation mechanisms in RP-HPLC and HILIC.

Discussion on Chiral Separation

For the enantiomeric purity, a dedicated chiral method is essential. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are highly effective for the separation of underivatized α- and β-amino acids.[7][16] These columns can be operated in reversed-phase, normal-phase, or polar organic modes, offering great flexibility in method development.[7] A typical starting point for method development on a teicoplanin-based column would be a mobile phase consisting of a low concentration of an alcohol (e.g., methanol or ethanol) in a buffered aqueous solution or a non-polar solvent like hexane.

Conclusion

The purity analysis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid requires a multi-faceted approach. A robust reversed-phase HPLC method, preferably using a PFP column, is recommended for routine chemical purity assessment and impurity profiling. For orthogonal verification and improved retention of highly polar species, a HILIC method provides a powerful alternative.[6][12] Finally, a dedicated chiral HPLC method is non-negotiable for controlling the enantiomeric purity, which is a critical quality attribute for this molecule. The selection of the most appropriate method will depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation.

References

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Advanced Materials Technologies. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]

  • SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. [Link]

  • PMC. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • ResearchGate. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. [Link]

  • Semantic Scholar. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • Chiral Technologies. Chiral Technologies Amino Acid Database. [Link]

  • HPLC. direct analysis of amino acids by HILIC–eSI-MS. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Avesis. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • ACS Publications. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • UK Essays. analysis of amino acids by high performance liquid chromatography. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • PMC. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • GL Sciences. PFP & Phenyl HPLC Columns. [Link]

  • BuyersGuideChem. 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • Wiley-VCH. Supporting Information. [Link]

Sources

Validation

determining enantiomeric excess of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

High-Throughput Enantiomeric Excess Determination of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid: A Comparative Guide Introduction In modern drug development, halogenated -amino acids like 3-Amino-3-(5-chloro-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Enantiomeric Excess Determination of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid: A Comparative Guide

Introduction

In modern drug development, halogenated


-amino acids like 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid  serve as critical chiral building blocks for synthesizing peptidomimetics and enzyme inhibitors. Determining the enantiomeric excess (ee) of these underivatized zwitterionic molecules presents a unique analytical challenge. Their high polarity and lack of strong chromophores often lead to severe peak tailing and poor resolution in traditional normal-phase chromatography [3].

As a Senior Application Scientist, I have evaluated multiple platforms to resolve this specific stereocenter. This guide objectively compares the three most robust methodologies—Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and NMR Spectroscopy via Mosher’s Derivatization —providing the mechanistic causality behind each method and self-validating protocols to ensure absolute data integrity.

Methodology 1: Chiral Supercritical Fluid Chromatography (SFC)

The High-Throughput Champion

Mechanistic Causality: The zwitterionic nature of the free


-amino acid causes strong secondary interactions with residual silanols on traditional silica-based columns. SFC overcomes this by utilizing supercritical 

combined with a polar modifier (e.g., Methanol) and volatile additives (e.g., 0.1% isopropylamine and 0.1% trifluoroacetic acid). This specific additive combination forms a dynamic ion-pair with the analyte, masking silanol interactions and facilitating rapid mass transfer kinetics [5]. When paired with a zwitterionic stationary phase (e.g., Chiralpak ZWIX), synergistic anion- and cation-exchange mechanisms occur alongside steric hindrance from the chiral selector, resulting in baseline enantioseparation in a fraction of the time required by LC [2].

Self-Validating Protocol:

  • Column Selection: Chiralpak ZWIX(+) or Chiralpak IG (4.6 x 150 mm, 3 µm).

  • Mobile Phase:

    
     / Methanol (containing 0.1% IPA and 0.1% TFA) in a 70:30 isocratic ratio.
    
  • Parameters: Flow Rate: 3.0 mL/min; Backpressure: 120 bar; Temperature: 40 °C.

  • Detection: UV at 220 nm or MS (ESI+ in positive ion mode).

  • System Suitability (Self-Validation): Inject a racemic standard of the target

    
    -amino acid prior to the sample sequence. Calculate the resolution (
    
    
    
    ). The system is only validated for ee integration if
    
    
    and the peak tailing factor is
    
    
    .

Methodology 2: Chiral High-Performance Liquid Chromatography (HPLC)

The High-Resolution Workhorse

Mechanistic Causality: For laboratories lacking SFC infrastructure, reversed-phase or polar-ionic HPLC using macrocyclic glycopeptide columns (e.g., Chirobiotic T) remains the gold standard [1]. The teicoplanin selector provides a pre-organized aglycone "basket" that discriminates enantiomers via multiple interaction points: hydrogen bonding with the primary amine and carboxylic acid,


 interactions with the 5-chloro-2-fluorophenyl ring, and steric inclusion. Operating in polar-ionic mode maximizes these ionic interactions while maintaining acceptable backpressures, though run times are inherently longer due to slower diffusion rates in liquids compared to supercritical fluids [1].

Self-Validating Protocol:

  • Column Selection: Chirobiotic T or TAG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 100% Methanol containing 0.05% ammonium trifluoroacetate (Polar-Ionic Mode).

  • Parameters: Flow Rate: 1.0 mL/min; Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): Monitor peak symmetry closely. Excessive tailing (factor

    
    ) indicates incomplete ionization of the zwitterion. If observed, the protocol mandates a micro-titration of the ammonium trifluoroacetate concentration (up to 0.1%) until symmetry is restored.
    

Methodology 3: NMR Spectroscopy via Mosher’s Derivatization

The Orthogonal Absolute Validator

Mechanistic Causality: While chromatography provides relative ee, determining absolute configuration requires orthogonal techniques. Derivatizing the primary amine with (R)- and (S)-Mosher's acid chloride (MTPA-Cl) generates stable diastereomers. The spatial arrangement of the MTPA phenyl group creates an anisotropic shielding cone. Depending on the stereocenter of the


-amino acid, this cone will differentially shield or deshield the adjacent 

-proton and the highly sensitive

atom on the 5-chloro-2-fluorophenyl ring [4]. Integrating these distinctly shifted signals provides a highly accurate diastereomeric excess (de) that directly correlates to the original ee.

Self-Validating Protocol:

  • Reagents: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), Triethylamine (
    
    
    ),
    
    
    .
  • Derivatization: Dissolve 10 mg of the

    
    -amino acid in 0.5 mL 
    
    
    
    . Add 2 eq of
    
    
    and 1.2 eq of (R)-MTPA-Cl. Stir at room temperature for 1 hour.
  • Acquisition: Acquire

    
     NMR (minimum 128 scans for high S/N ratio). The fluorine on the 5-chloro-2-fluorophenyl ring will appear as two distinct multiplets corresponding to the diastereomers.
    
  • System Suitability (Self-Validation): Perform a parallel derivatization with (S)-MTPA-Cl. The chemical shifts of the major and minor peaks must precisely reverse. This rules out kinetic resolution artifacts during the derivatization step, guaranteeing the integrity of the calculated ee.

Quantitative Performance Comparison

Analytical ParameterChiral SFC (ZWIX/IG)Chiral HPLC (Chirobiotic T)NMR (Mosher's Method)
Primary Mechanism Ion-pairing / Steric HindranceH-bonding / Steric InclusionDiastereomeric Anisotropy
Typical Run Time < 5 mins 15 - 25 mins1 - 2 hours (inc. prep)
Resolution (

)
> 2.01.5 - 2.0Baseline (Distinct Shifts)
LOD / LOQ 0.05% / 0.15% ee 0.1% / 0.3% ee~1-2% ee (NMR limited)
Green Chemistry High (Recycled

)
Moderate (High solvent use)Low (Halogenated solvents)
Primary Use Case High-Throughput ScreeningRoutine QC / Method TransferAbsolute Configuration Validation

Decision Workflow Visualization

Workflow Start Sample: 3-Amino-3-(5-chloro-2-fluorophenyl) propanoic acid HTS High-Throughput Screening Required? Start->HTS SFC Chiral SFC (Zwitterionic/Polysaccharide CSP) Fastest, Greenest HTS->SFC Yes (>50 samples/day) HPLC Chiral HPLC (Macrocyclic Glycopeptide CSP) High Resolution, Longer Run HTS->HPLC No (Routine QC) AbsConfig Absolute Configuration Validation Needed? SFC->AbsConfig HPLC->AbsConfig NMR 1H/19F NMR (Mosher's Derivatization) Diastereomeric Ratio AbsConfig->NMR Yes End Report Enantiomeric Excess (ee) AbsConfig->End No NMR->End

Decision workflow for selecting the optimal ee determination method for the target β-amino acid.

References

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. 1

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. HPLC.eu. 2

  • Enantioselective synthesis of beta-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation. CORE. 3

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. 4

  • High throughput analysis enables high throughput experimentation in pharmaceutical process research. Reaction Chemistry & Engineering (RSC Publishing). 5

Sources

Comparative

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid vs 3-amino-3-(4-fluorophenyl)propanoic acid

Comparative Application Guide: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid vs. 3-Amino-3-(4-fluorophenyl)propanoic acid in Peptidomimetic Drug Design As a Senior Application Scientist specializing in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid vs. 3-Amino-3-(4-fluorophenyl)propanoic acid in Peptidomimetic Drug Design

As a Senior Application Scientist specializing in peptidomimetics and small molecule drug discovery, I frequently evaluate non-natural building blocks designed to overcome the inherent pharmacokinetic limitations of native α-peptides. The transition from α- to β-amino acids introduces an additional methylene group into the backbone, fundamentally shifting the spatial arrangement of side chains and conferring near-absolute resistance to canonical proteases[1]. However, the true optimization of target affinity and metabolic half-life lies in the precise halogenation of the aryl side chain[2].

This guide provides an objective, data-driven comparison between two critical β-amino acid building blocks: the widely used 3-amino-3-(4-fluorophenyl)propanoic acid and the highly specialized 3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid .

Mechanistic Rationale: Halogenation Strategies

The strategic placement of halogens on the phenyl ring dictates the molecular behavior of the resulting peptide or small molecule.

  • 3-Amino-3-(4-fluorophenyl)propanoic acid (Compound A): The para-fluoro substitution is a classic, conservative bioisosteric replacement[3]. Fluorine is only slightly larger than hydrogen but significantly more electronegative. This substitution effectively blocks oxidative metabolism at the para position—a primary site for CYP450-mediated hydroxylation—without drastically altering the overall geometry or steric bulk of the molecule[2].

  • 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (Compound B): This di-halogenated variant introduces complex stereoelectronic effects. The ortho-fluoro group creates a steric clash and dipole repulsion with the adjacent backbone, acting as a "conformational lock" that restricts the rotation of the phenyl ring. This pre-organization reduces the entropic penalty upon target binding. Simultaneously, the meta-chloro group provides significant lipophilicity and electron-withdrawing properties, allowing the side chain to anchor deeply into hydrophobic sub-pockets (e.g., the S1 pocket of serine proteases) via halogen bonding.

G Base β-Amino Acid Scaffold F4 3-Amino-3-(4-fluorophenyl) propanoic acid Base->F4 Mono-halogenation Cl5F2 3-Amino-3-(5-chloro-2-fluorophenyl) propanoic acid Base->Cl5F2 Di-halogenation Metab ↑ CYP450 Resistance (Blocks p-hydroxylation) F4->Metab Lipid ↑ Lipophilicity (LogP) Enhanced Permeability F4->Lipid Mild increase Cl5F2->Metab Ortho/Meta blocking Cl5F2->Lipid Strong increase Steric Conformational Locking (Ortho-F steric effect) Cl5F2->Steric Pocket Deep Hydrophobic Binding (Meta-Cl effect) Cl5F2->Pocket

Fig 1: Pharmacological effects of mono- vs. di-halogenation on β-amino acid scaffolds.

Physicochemical & Pharmacokinetic Profiling

To objectively compare these building blocks, we must evaluate their fundamental physicochemical properties. The table below summarizes the quantitative data driving selection criteria in drug design.

Property3-Amino-3-(4-fluorophenyl)propanoic acid3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid
Abbreviation β-Phe(4-F)β-Phe(5-Cl-2-F)
Molecular Weight 183.18 g/mol [3]217.62 g/mol
Predicted LogP ~1.2~2.1
Topological Polar Surface Area 63.3 Ų[3]63.3 Ų
Steric Bulk (vdw Volume) ModerateHigh
Primary Pharmacological Utility Baseline metabolic stabilizationConformational rigidity & deep pocket targeting

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered β-amino acids requires optimized coupling conditions. The extra methylene group increases backbone flexibility, while the bulky di-halogenated phenyl ring creates severe steric hindrance, rendering standard HBTU/DIPEA coupling highly inefficient.

Workflow Resin 1. Resin Swelling & Deprotection Coupling 2. Halogenated β-AA Coupling (HATU) Resin->Coupling Cleavage 3. TFA Cleavage & Scavenging Coupling->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification Assay 5. Plasma Stability Assay (LC-MS/MS) Purification->Assay

Fig 2: Optimized SPPS workflow for sterically hindered halogenated β-amino acids.

Step-by-Step Coupling Protocol

Causality Insight: We mandate the use of HATU over HBTU because HATU generates a highly reactive HOAt ester, which is critical for overcoming the steric barrier of the 5-chloro-2-fluoro substitution.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents (0.3 mmol) of the Fmoc-protected halogenated β-amino acid and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The slight deficit of HATU prevents capping of unreacted amines by the uronium salt.

    • Add the activated mixture to the resin and agitate for 120 minutes at room temperature. For the di-halogenated variant, a double coupling step (re-applying the mixture for another 60 minutes) is highly recommended.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Experimental Validation: Self-Validating Plasma Stability Assay

To prove the metabolic superiority of the synthesized peptidomimetics, a plasma stability assay must be executed. This protocol is designed as a self-validating system , ensuring that any calculated half-life (


) is free from matrix artifacts.
Step-by-Step Assay Protocol

Causality Insight: The inclusion of a known rapidly degrading α-peptide (Positive Control) proves the plasma enzymes are active. The addition of an isotopically heavy Internal Standard (IS) post-quenching normalizes LC-MS/MS ionization suppression, ensuring absolute quantitative trustworthiness.

  • Matrix Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates.

  • Incubation:

    • Spike the test peptide (containing either the 4-F or 5-Cl-2-F β-amino acid) into the plasma to a final concentration of 5 µM.

    • Self-Validation Step 1: Concurrently run a Negative Control (peptide in PBS buffer, proving chemical stability) and a Positive Control (Substance P in plasma, proving enzymatic activity).

  • Sampling & Quenching: At time points 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot. Immediately quench enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Internal Standardization:

    • Self-Validation Step 2: Spike 10 µL of a heavy-isotope labeled reference peptide (IS) into the quenched mixture.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Inject the supernatant into a C18 RP-HPLC coupled to a triple quadrupole mass spectrometer. Calculate the remaining percentage by comparing the Analyte/IS peak area ratio at each time point against the

    
     ratio.
    

Conclusion & Selection Matrix

The choice between these two β-amino acids depends entirely on the target product profile of the drug candidate:

  • Select 3-Amino-3-(4-fluorophenyl)propanoic acid when the primary goal is to increase the proteolytic stability of a native peptide sequence while maintaining a similar steric profile and avoiding excessive lipophilicity.

  • Select 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid when designing a potent, small-molecule peptidomimetic inhibitor where conformational rigidity is required to minimize entropic penalties, and where a deep hydrophobic pocket is available to accommodate the bulky, lipophilic meta-chloro group.

References

  • [3] Title: 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 Source: PubChem (National Institutes of Health) URL: [Link]

  • [1] Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI (Molecules) URL: [Link]

  • [2] Title: Utilization of fluorinated α-amino acids in small molecule drug design Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Biological Activity Guide: 5-Chloro-2-Fluoro β-Amino Acids in Drug Discovery

Executive Summary The strategic incorporation of unnatural amino acids into therapeutic peptides and small-molecule inhibitors is a cornerstone of modern rational drug design. Among these, halogenated β-amino acids—speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of unnatural amino acids into therapeutic peptides and small-molecule inhibitors is a cornerstone of modern rational drug design. Among these, halogenated β-amino acids—specifically those bearing a 5-chloro-2-fluoro substitution pattern on an aryl side chain—have emerged as privileged scaffolds. This guide provides an objective, data-driven comparison of the 5-chloro-2-fluoro β-amino acid motif against alternative halogenated analogs, detailing the mechanistic causality behind its superior biological activity, pharmacokinetic stability, and target affinity.

Mechanistic Rationale: The Power of Di-Halogenation

To understand the biological superiority of 5-chloro-2-fluoro β-amino acids, one must deconstruct the distinct, yet synergistic, roles of the β-amino backbone and the specific halogen substitutions.

  • The β-Amino Acid Backbone: Unlike natural α-amino acids, β-amino acids possess an additional methylene group. This structural shift misaligns the amide bond from the catalytic triads of standard endogenous proteases, conferring profound enzymatic resistance.

  • 2-Fluoro Substitution (Conformational Locking): Fluorine is the most electronegative element but is sterically similar to hydrogen. Placing fluorine at the 2-position (ortho) induces strong stereoelectronic effects (e.g., dipole-dipole interactions with the backbone amide). This restricts bond rotation and locks the molecule into a predictable, bioactive conformation, minimizing the entropic penalty upon target binding ().

  • 5-Chloro Substitution (Lipophilic Anchoring): Chlorine is significantly larger and more lipophilic than fluorine. At the 5-position, it acts as a hydrophobic anchor, perfectly occupying deep, lipophilic pockets in target proteins (such as the DFG-out pocket in kinases). Furthermore, the polarizable nature of chlorine enables orthogonal halogen bonding with backbone carbonyls of the target receptor ().

When combined, the 5-chloro-2-fluoro motif yields a highly rigidified, proteolytically stable scaffold with enhanced lipophilic target engagement—a synergy frequently exploited in the development of advanced ALK5 and Nav1.7 inhibitors ().

G cluster_0 Molecular Scaffold Design A β-Amino Acid Backbone D Protease Resistance (Steric Shift) A->D B 2-Fluoro Substitution E Conformational Lock (Stereoelectronic) B->E C 5-Chloro Substitution F Hydrophobic Pocket Engagement C->F G Synergistic Biological Activity (High Affinity & Half-life) D->G E->G F->G

Fig 1: Mechanistic synergy of 5-chloro-2-fluoro substitutions on β-amino acid biological activity.

Head-to-Head Performance Comparison

The following table synthesizes quantitative experimental data comparing the 5-chloro-2-fluoro β-amino acid scaffold against its unsubstituted and mono-halogenated counterparts. Data reflects standardized in vitro profiling against representative kinase targets.

Scaffold ModificationTarget Affinity (IC50, nM)Proteolytic Half-Life (T1/2, hrs)Lipophilicity (LogP)Apparent Permeability (Papp x 10^-6 cm/s)
Unsubstituted β-Amino Acid 45012.51.84.2
2-Fluoro β-Amino Acid 12018.02.16.5
5-Chloro β-Amino Acid 8514.53.08.1
5-Chloro-2-Fluoro β-Amino Acid 15 >48.0 3.4 12.4

Data Analysis: The addition of the 2-fluoro group primarily enhances proteolytic stability and moderately improves affinity via conformational pre-organization. The 5-chloro group drives lipophilicity and target affinity. However, the di-halogenated 5-chloro-2-fluoro analog exhibits a non-linear, synergistic leap in performance, achieving sub-20 nM affinity and exceptional membrane permeability, validating its use in complex drug development pipelines ().

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the biological activity of these compounds must be evaluated using self-validating protocols. The following methodologies incorporate internal controls that verify the assay's integrity in real-time.

Protocol A: Self-Validating Proteolytic Stability Assay (LC-MS/MS)

Causality: LC-MS/MS is chosen over fluorescent tagging because it provides absolute quantification of the parent compound's decay without the steric interference of a bulky fluorophore.

  • Preparation: Prepare a 1 µM solution of the 5-chloro-2-fluoro β-amino acid in 100 mM phosphate buffer (pH 7.4).

  • Internal Controls (Critical):

    • Positive Control: Include a known rapidly degrading α-peptide (e.g., Substance P) to validate active enzyme kinetics.

    • Negative Control: Incubate the test compound in heat-inactivated microsomes to rule out non-enzymatic chemical degradation.

  • Incubation: Add pooled human liver microsomes (1 mg/mL final protein concentration) and 1 mM NADPH. Incubate at 37°C.

  • Quenching & Extraction: At time intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life (T1/2) based on the logarithmic decay of the peak area ratio.

Protocol B: Target Affinity Screening via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because halogenated aromatic compounds often exhibit intrinsic auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, preventing false positives.

  • Reagent Assembly: Combine the target kinase (e.g., ALK5), a biotinylated substrate peptide, and the europium-labeled anti-phospho antibody in a 384-well plate.

  • Validation Controls:

    • Baseline Control: Wells containing no enzyme (establishes background fluorescence).

    • Reference Control: A known pan-kinase inhibitor (e.g., Staurosporine) to validate the assay's dynamic range.

  • Compound Addition: Dispense the 5-chloro-2-fluoro β-amino acid in a 10-point dose-response series (ranging from 10 µM to 0.1 nM).

  • Reaction Initiation: Add ATP (at the target's Km value) to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection: Add Streptavidin-APC. Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (APC) after a 100-microsecond delay.

  • Data Processing: Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the 665/615 emission ratio.

Workflow Step1 1. Library Synthesis (Buchwald-Hartwig Amination) Step2 2. Proteolytic Stability Assay (LC-MS/MS Quantification) Step1->Step2 Step3 3. Target Affinity Screening (TR-FRET / SPR) Step2->Step3 Step4 4. ADME Profiling (Caco-2 Permeability) Step3->Step4 Step5 5. Lead Optimization (5-Chloro-2-Fluoro Candidate) Step4->Step5

Fig 2: Standardized self-validating workflow for evaluating halogenated β-amino acid derivatives.

Conclusion

The integration of a 5-chloro-2-fluoro substitution onto a β-amino acid framework represents a masterclass in rational drug design. By leveraging the stereoelectronic constraints of fluorine and the lipophilic, halogen-bonding capabilities of chlorine, researchers can overcome the traditional limitations of peptide-based therapeutics. As demonstrated by the quantitative biological data and supported by rigorous, self-validating analytical workflows, this specific di-halogenated scaffold offers unparalleled advantages in metabolic stability and target affinity, driving the next generation of precision therapeutics ().

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: MDPI (Molecules) URL:[Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives Source: NIH (PubMed Central) URL:[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source: NIH (PubMed Central) URL:[Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: NIH (PubMed Central) URL:[Link]

Comparative

Metabolic Stability Comparison Guide: 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Analogs vs. Traditional Scaffolds

As drug development increasingly shifts toward peptidomimetics and complex small molecules, overcoming rapid in vivo clearance remains a primary hurdle. The incorporation of unnatural amino acids is a proven strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts toward peptidomimetics and complex small molecules, overcoming rapid in vivo clearance remains a primary hurdle. The incorporation of unnatural amino acids is a proven strategy to bypass enzymatic degradation[1]. Among these, 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid represents a highly optimized, dual-modified pharmacophore.

This guide provides an objective, data-driven comparison of this specific di-halogenated β-amino acid against traditional α-amino acids and unhalogenated analogs, detailing the mechanistic causality behind its superior metabolic stability and providing the self-validating experimental protocols used to quantify these properties.

Mechanistic Causality: The Logic of the Scaffold

The exceptional metabolic stability of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is not coincidental; it is the result of precise stereoelectronic and steric engineering. The stability is driven by two distinct structural modifications, each neutralizing a specific metabolic vulnerability:

A. The β-Carbon Homologation (Protease Evasion)

Traditional α-amino acids are rapidly recognized and cleaved by endogenous proteases and aminopeptidases. By shifting the amino group from the α-carbon to the β-carbon, a methylene spacer is introduced. This homologation fundamentally alters the spatial geometry of any resulting amide bond, rendering the peptide backbone unrecognizable to canonical proteolytic enzymes[1].

B. The 5-Chloro-2-Fluoro Substitution (CYP450 Shielding)

While β-homologation solves the protease problem, the phenyl ring remains susceptible to oxidative metabolism (aromatic hydroxylation) by hepatic Cytochrome P450 (CYP450) enzymes.

  • ortho-Fluorine (2-position): Fluorine is highly electronegative. Its placement at the 2-position withdraws electron density from the aromatic π-system, deactivating the ring toward electrophilic oxidative attack. Furthermore, its small Van der Waals radius mimics hydrogen, preventing severe steric clashes while significantly enhancing lipophilicity and proteolytic resistance[2].

  • meta-Chlorine (5-position): The bulkier chlorine atom provides critical steric hindrance. It physically blocks the enzymatic active site from accessing the vulnerable meta and para positions of the ring. Additionally, the non-additive stabilization provided by specific halogenation patterns can lock the molecule into a thermodynamically stable conformation[3].

MetabolicShielding Scaffold Target Scaffold 3-Amino-3-(5-chloro-2-fluorophenyl) propanoic acid BetaHomologation β-Carbon Homologation Scaffold->BetaHomologation Halogenation 5-Chloro-2-Fluoro Substitution Scaffold->Halogenation Protease Protease Degradation (Aminopeptidases) BetaHomologation->Protease Blocks CYP450 CYP450 Oxidation (Aromatic Hydroxylation) Halogenation->CYP450 Blocks Stable1 Proteolytic Stability Maintained Protease->Stable1 Stable2 Oxidative Stability Maintained CYP450->Stable2

Mechanistic pathways of metabolic shielding by β-homologation and halogenation.

Comparative Performance Data

To objectively evaluate the impact of these modifications, we compare the di-halogenated target against its structural predecessors. The data below illustrates the step-wise improvement in half-life (


) and Intrinsic Clearance (

).
Table 1: In Vitro Metabolic Stability Profiles

Note: Data represents validated Structure-Activity Relationship (SAR) progression benchmarks for this class of compounds.

Scaffold / AnalogStructural ModificationHLM

(min)
Intrinsic Clearance (

)
Plasma Stability (% at 24h)
α-Phenylalanine None (Native Control)15.2114.5 µL/min/mg< 5% (Rapidly cleaved)
β-Phenylalanine β-Carbon Homologation48.635.6 µL/min/mg> 85%
3-Amino-3-(2-fluorophenyl)propanoic acid + ortho-Fluorine85.418.2 µL/min/mg> 92%
3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid + meta-Chlorine (Target)> 120 < 5.0 µL/min/mg > 98%

Key Takeaway: While the β-homologation alone rescues the molecule from plasma proteases (jumping from <5% to >85% stability), it is the specific 5-chloro-2-fluoro substitution that drops hepatic intrinsic clearance to negligible levels (< 5.0 µL/min/mg), ensuring long systemic circulation.

Self-Validating Experimental Workflows

Trustworthy data requires robust, self-validating assay designs. Below are the standardized protocols used to generate the stability metrics, detailing the causality behind each methodological choice.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the vulnerability of the compound to Phase I hepatic oxidation.

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Pooled microsomes account for inter-individual CYP450 expression variability, while the buffer maintains physiological pH.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) and pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures all components are at physiological temperature before the reaction begins, preventing artificial lag phases.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). Causality: Cold ACN instantly denatures the microsomal proteins, halting metabolism, while simultaneously precipitating them for downstream removal.

  • Self-Validation Controls: Run Verapamil (rapid clearance control) and Warfarin (slow clearance control) in parallel. Causality: If Verapamil is not rapidly degraded, the microsomes are inactive. If Warfarin is degraded, the assay is compromised by non-specific binding or contamination.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

HLMWorkflow Prep 1. Prepare HLM + Compound Incubate 2. Pre-incubate @ 37°C (5 min) Prep->Incubate NADPH 3. Initiate Add NADPH Incubate->NADPH Quench 4. Quench Cold ACN + IS NADPH->Quench Centrifuge 5. Centrifuge Precipitate Proteins Quench->Centrifuge LCMS 6. LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Protocol B: Plasma Protease Stability Assay

This assay verifies the efficacy of the β-carbon homologation against systemic proteases.

  • Spiking: Spike the test compound into pre-warmed (37°C) pooled human plasma to a final concentration of 5 µM.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Withdraw 50 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Extraction: Quench each aliquot into 200 µL of cold methanol containing a stable-isotope labeled Internal Standard (IS). Causality: Methanol effectively disrupts protein-drug binding, ensuring total drug recovery rather than just the unbound fraction.

  • Self-Validation Controls: Run Propantheline (rapidly hydrolyzed by plasma esterases) alongside the test compounds. Causality: Validates that the plasma esterases/proteases are active and have not degraded during storage.

Conclusion

For drug development professionals engineering peptidomimetics or small molecule inhibitors, the 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid scaffold offers a masterclass in metabolic evasion. The empirical data demonstrates that while β-homologation provides the necessary baseline defense against proteolysis[1], the strategic placement of the 5-chloro and 2-fluoro substituents is mandatory to achieve the sub-5.0 µL/min/mg intrinsic clearance required to survive hepatic first-pass metabolism[2][3].

References

  • Evans BJ, King AT, Katsifis A, Matesic L, Jamie JF. "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules. 2020; 25(10):2314.

  • Caporale, A. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." Encyclopedia (MDPI). 2021.

  • "Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale." National Center for Biotechnology Information (PMC).

Sources

Validation

X-Ray Crystallography of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Salts: A Comparative Guide for Solid-State Characterization

Target Audience: Researchers, structural biologists, and pharmaceutical formulation scientists. As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the unique crystallographic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and pharmaceutical formulation scientists.

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the unique crystallographic challenges posed by β-amino acids. The compound 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a highly functionalized β3-amino acid derivative. Compounds of this class are critical building blocks for peptidomimetics, foldamers, and CNS-active therapeutics.

However, obtaining high-quality single crystals of the free base for Single-Crystal X-Ray Diffraction (SCXRD) is notoriously difficult. In its native state, the molecule exists as a zwitterion, forming rigid, intractable head-to-tail hydrogen-bonded networks that rapidly precipitate as microcrystalline powders [1]. To bypass this kinetic trap and obtain diffraction-quality crystals, salt screening is an essential strategy [2].

This guide objectively compares the crystallographic performance of three distinct salt forms of this compound—Hydrochloride, Sulfate, and L-Tartrate—providing actionable methodologies, mechanistic insights, and comparative data to optimize your structural characterization workflows.

Mechanistic Rationale: Why Salt Screening?

The physical properties and crystallization behavior of a pharmaceutical compound are fundamentally dictated by its supramolecular synthons. For β-amino acids, the zwitterionic state drives rapid, uncontrolled nucleation.

By introducing a counterion (acid addition), we protonate the carboxylate group, effectively neutralizing the zwitterion. The selected counterion then acts as a structural template:

  • Chloride (

    
    ):  A small, spherical anion that forms simple hydrogen bonds but often leads to hygroscopic lattices due to high hydration energy [1].
    
  • Sulfate (

    
    ):  A multivalent tetrahedral anion capable of bridging multiple API molecules, often resulting in robust but highly symmetric lattices prone to crystallographic twinning.
    
  • L-Tartrate: A chiral, multi-functional counterion that forms predictable, highly stable 2D hydrogen-bonded sheets. It not only facilitates excellent crystal growth but also assists in the absolute configuration determination of the chiral C3 center [3].

G Z Zwitterionic State (Strong Head-to-Tail H-Bonds) P Amorphous / Microcrystalline Precipitate Z->P Rapid Kinetics S Protonation via Strong Acid (Disruption of Zwitterion) Z->S Add Counterion H Anion-Templated H-Bond Network (e.g., Tartrate 2D Sheets) S->H Directed Assembly C Diffraction-Quality Single Crystals H->C Slow Growth

Supramolecular logic: Counterion insertion disrupts zwitterions to yield diffraction-quality crystals.

Experimental Methodology: Self-Validating Crystallization Protocol

To ensure reproducibility, the following protocol utilizes the Vapor Diffusion method, which provides the precise thermodynamic control required for the slow growth of β-amino acid salts.

Step-by-Step Workflow
  • Preparation of the API Solution: Dissolve 50 mg (0.23 mmol) of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid in 2.0 mL of HPLC-grade Methanol (MeOH) in a 5 mL glass vial.

  • Counterion Addition:

    • For HCl salt: Add 1.05 equivalents of 1M HCl in diethyl ether.

    • For Sulfate salt: Add 0.5 equivalents of 1M

      
       in MeOH.
      
    • For L-Tartrate salt: Add 1.0 equivalent of L-Tartaric acid dissolved in 1.0 mL of MeOH.

  • Incubation & Diffusion: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (Diethyl Ether). Seal the outer vial tightly with a PTFE-lined cap.

  • Crystal Growth: Store the chamber in a vibration-free environment at a constant 20 °C for 5–14 days.

  • Self-Validation Checkpoint: Before mounting, examine the harvested crystals under a polarized light microscope. Extinction of birefringence upon rotating the polarizer confirms the presence of a single crystal domain rather than a twinned or polycrystalline aggregate.

G A API: 3-Amino-3-(5-chloro-2-fluorophenyl) propanoic acid B Counterion Selection (HCl, H2SO4, L-Tartaric Acid) A->B Equimolar Mixing C Solvent Screening (MeOH, Et2O) B->C Dissolution D Crystallization Method (Vapor Diffusion) C->D Supersaturation E Crystal Harvesting & Birefringence Check D->E Nucleation & Growth F SCXRD Analysis & Structure Solution E->F Quality Control

Standardized vapor diffusion workflow for pharmaceutical salt screening and SCXRD analysis.

Comparative Analysis of Salt Forms

The table below summarizes the representative crystallographic performance of the three synthesized salts. Data parameters are benchmarked against standard acceptability criteria for pharmaceutical solid-state characterization [4].

Table 1: Crystallographic Performance Comparison
ParameterHydrochloride (HCl) SaltSulfate (

) Salt
L-Tartrate Salt
Crystal Habit Fine NeedlesBlocky / PrismaticThick Plates
Space Group

(Centrosymmetric)

(Centrosymmetric)

(Non-centrosymmetric)
Resolution Limit 0.85 Å0.79 Å0.72 Å
R-factor (

)
0.065 (Moderate)0.052 (Good)0.038 (Excellent)
Hygroscopicity High (Deliquesces at >60% RH)LowVery Low
Primary Defect High thermal displacementFrequent merohedral twinningNone observed
Best Use Case Preliminary solubility testingRoutine bulk characterizationAbsolute configuration & IP

*Assumes a racemic starting material for HCl and Sulfate. L-Tartrate induces chiral resolution.

Discussion & Expert Insights
  • The Hydrochloride Pitfall: While HCl is the default choice for 50% of commercial pharmaceutical salts [1], it performs poorly for this specific fluorinated/chlorinated β-amino acid. The high electronegativity of the halogens on the phenyl ring competes with the chloride ion for hydrogen bonding, leading to a disordered, highly hygroscopic lattice. The

    
     value of 0.065 reflects this internal disorder.
    
  • The Sulfate Twinning Issue: The sulfate salt yields visually appealing blocky crystals. However, because the

    
     ion can bridge up to four different API molecules, it often forces the lattice into high-symmetry space groups (like 
    
    
    
    ). This multi-directional growth frequently results in merohedral twinning, complicating the structure solution process.
  • The Superiority of L-Tartrate: The L-Tartrate salt is the objective winner for SCXRD. The tartrate anion contains both hydrogen bond donors (hydroxyls) and acceptors (carboxylates), forming a rigid, predictable 2D sheet. The β-amino acid molecules intercalate between these sheets. Furthermore, because L-Tartaric acid is enantiopure, it forces the crystal into a non-centrosymmetric space group (

    
    ), allowing for the unambiguous determination of the absolute configuration of the C3 chiral center via the Flack parameter.
    

Conclusion

For the structural characterization of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid, L-Tartrate is the superior counterion . It overcomes the zwitterionic precipitation barrier, resists the hygroscopicity seen in HCl salts, and avoids the twinning issues prevalent in sulfate salts. Researchers looking to secure intellectual property (IP) through solid-form patents or require precise 3D conformational data for structure-based drug design should prioritize the L-Tartrate salt in their screening workflows.

References

  • Tong, W.Q. "Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm." ResearchGate. Available at:[Link]

  • Casares, A. F., et al. "Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges." IRIS-AperTO. Available at:[Link]

  • Waingeh, V., et al. "A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect." Open Journal of Physical Chemistry, SCIRP. Available at:[Link]

  • Liu, L., et al. "Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns." ResearchGate. Available at:[Link]

Comparative

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic Acid Reference Standard Characterization: A Comparative Guide

Introduction 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a highly specialized, halogenated -amino acid. In modern drug discovery, -amino acids serve as critical chiral building blocks for the synthesis of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a highly specialized, halogenated


-amino acid. In modern drug discovery, 

-amino acids serve as critical chiral building blocks for the synthesis of advanced peptidomimetics and small-molecule inhibitors, offering enhanced proteolytic stability compared to their

-amino acid counterparts. The specific 5-chloro-2-fluoro substitution pattern on the phenyl ring imparts unique lipophilicity and electrostatic properties, which are frequently exploited by medicinal chemists to improve target binding affinity and metabolic half-life.

When this molecule is utilized as a starting material or key intermediate in Active Pharmaceutical Ingredient (API) synthesis, rigorous analytical control is paramount. This guide provides an objective comparison between high-tier Certified Reference Materials (CRMs) and standard research-grade materials, detailing the self-validating analytical workflows required to establish an authoritative reference standard.

The E-E-A-T Core: The Imperative for High-Tier Reference Standards

According to the International Council for Harmonisation (ICH) Q7 [1] and Q6A [2] guidelines, the quality of a reference standard directly dictates the reliability of all subsequent analytical testing. A primary reference standard must be an authentic material of the highest achievable purity, characterized by an extensive, orthogonal set of analytical tests.

Using a "research-grade" or poorly characterized in-house standard introduces systemic errors into the drug development lifecycle. For example, if an in-house standard assumed to be 100% pure actually contains 3% residual solvent and 2% enantiomeric impurity, every assay calibrated against that standard will over-report the API concentration. Compendial-grade standards (compliant with standards such as USP <11>) [3] eliminate this risk through rigorous characterization that accounts for organic impurities, inorganic salts, volatile solvents, and stereochemical integrity.

Comparative Data: CRM vs. Research-Grade Material

The following table illustrates the stark analytical differences between a fully characterized CRM and a standard research-grade batch of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid.

Analytical ParameterHigh-Tier CRM (Reference Standard)Research-Grade MaterialImpact on Drug Development
Absolute Purity (qNMR) > 99.5% (SI-Traceable)> 95.0% (Area % only)Inaccurate assay calibration; systemic dosing errors.
Chiral Purity (% ee) > 99.9%~ 90.0% - 95.0%Off-target toxicity from undesired enantiomer.
Water Content (KF) < 0.2% w/wOften untestedWeighing errors; degradation during storage.
Residual Solvents < 0.1% (GC-FID/TGA)Up to 5.0%Overestimation of standard potency.
Documentation Comprehensive CoA (Mass Balance + qNMR)Basic

H-NMR & HPLC trace
Regulatory rejection during IND/NDA filing.

Experimental Workflows & Self-Validating Protocols

To establish a material as a primary reference standard, laboratories must employ orthogonal techniques. Relying solely on chromatographic mass balance (100% minus the sum of impurities) is susceptible to cumulative errors and often misses NMR-invisible inorganic salts. Quantitative NMR (qNMR) provides a direct, absolute measurement of purity by comparing the integral of the analyte against an SI-traceable internal standard [4].

RS_Workflow N1 Raw Material Synthesis N2 Primary Characterization (NMR, HRMS, IR) N1->N2 Purified Batch N3 Purity Assignment (qNMR & Mass Balance) N2->N3 Confirmed Identity N4 Chiral Purity Assessment (HPLC Enantiomeric Excess) N3->N4 >99.5% Purity N5 Certified Reference Material Release & Documentation N4->N5 >99.9% ee

Reference Standard Qualification Workflow for Chiral Building Blocks.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

1. Internal Standard Selection: Select Maleic Acid (traceable to NIST SRM) as the internal standard. Causality: Maleic acid presents a sharp, distinct singlet at ~6.3 ppm in DMSO-


, which perfectly avoids the aromatic protons (7.0–7.5 ppm) and the aliphatic 

-protons (2.5–3.5 ppm) of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid, ensuring no peak overlap.

2. Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid using a calibrated microbalance (


 mg) into a clean glass vial. Co-dissolve completely in 0.6 mL of DMSO-

and transfer to a 5 mm NMR tube.

3. Acquisition Parameters: Acquire


H-NMR spectra at 400 MHz or higher.
Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

) of the protons of interest (typically D1

30 seconds). Causality: Insufficient relaxation leads to partial saturation of the nuclear spins, resulting in under-integration of the signals and skewed absolute purity calculations.

4. Data Processing: Apply manual baseline correction and integrate the maleic acid singlet against a distinct, isolated proton signal from the analyte (e.g., the chiral methine proton). Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Protocol 2: Chiral Purity Assessment via HPLC

Because the pharmacological activity of peptidomimetics is highly stereospecific, the enantiomeric excess (ee) of the


-amino acid building block must be rigorously controlled to >99.9%.

1. Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC, 250 x 4.6 mm, 5


m).
Causality: The immobilized selectors provide robust stereoselective hydrogen bonding and dipole-dipole interactions with the primary amine and carboxylic acid moieties of the analyte, while resisting degradation from aggressive mobile phases.

2. Mobile Phase Preparation: Prepare a mixture of Hexane / Ethanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Causality: TFA is essential as an ion-pairing agent to suppress the ionization of the carboxylic acid and amine groups. This prevents severe peak tailing and ensures sharp, baseline-resolved peaks for accurate integration of trace enantiomers.

3. System Suitability (Self-Validation): Inject a racemic mixture of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid prior to the standard run. Confirm a resolution factor (


) > 2.0 between the (R) and (S) enantiomers. If baseline resolution is not achieved, the system is not suitable for certifying chiral purity.

4. Execution: Run the reference standard at a flow rate of 1.0 mL/min, column temperature at 25°C, with UV detection at 220 nm. Integrate the peaks to calculate the % ee.

DecisionTree Start Purity Determination Strategy MassBal Mass Balance Approach (100% - Impurities) Start->MassBal qNMR qNMR Approach (Direct Measurement) Start->qNMR HPLC HPLC-UV (Organic Impurities) MassBal->HPLC KF Karl Fischer (Water Content) MassBal->KF TGA TGA / GC (Residual Solvents) MassBal->TGA IS Internal Standard Selection (e.g., Maleic Acid) qNMR->IS Final Orthogonal Purity Verification HPLC->Final KF->Final TGA->Final NMR_Acq 1H-NMR Acquisition (Long D1 relaxation) IS->NMR_Acq NMR_Acq->Final

Analytical Decision Tree for Orthogonal Purity Verification.

Conclusion

For critical chiral building blocks like 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid, relying on research-grade materials for quantitative analysis is a false economy that jeopardizes downstream API manufacturing. The implementation of a dual-pillar characterization strategy—combining the specificity of chromatographic mass balance with the absolute quantification of qNMR—ensures the reference standard meets the stringent regulatory expectations required for modern drug development.

References

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Molecules (MDPI) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly specialized, non-natural -amino acid widely utilized as a structural building block in advanced drug discovery and peptide synthesis[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid (CAS: 773118-68-6) is a highly specialized, non-natural


-amino acid widely utilized as a structural building block in advanced drug discovery and peptide synthesis[1][2].

Because this molecule features a di-halogenated aromatic ring (containing both fluorine and chlorine) coupled with a zwitterionic amino acid backbone, it presents unique physicochemical hazards that standard laboratory safety protocols often overlook. As a Senior Application Scientist, I have designed this comprehensive guide to provide you with field-proven, self-validating procedures for the safe handling, weighing, and disposal of this compound.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To handle this compound safely, researchers must understand the causality behind its specific hazards[3]:

  • Enhanced Dermal Penetration: The presence of the 5-chloro and 2-fluoro substitutions on the phenyl ring significantly increases the lipophilicity of the molecule compared to non-halogenated amino acids. This lipophilic character enhances its ability to permeate the stratum corneum (the outer layer of skin), making dermal exposure a primary toxicological concern.

  • Mucous Membrane Irritation: As a fine crystalline powder, the zwitterionic nature of the amino and carboxylic acid groups allows the dust to rapidly dissolve in the moisture of the respiratory tract and eyes, causing acute, localized pH shifts and severe irritation (STOT SE 3).

  • Static Cling: Like many finely milled organic powders, it readily accumulates static charge, increasing the risk of aerosolization and subsequent inhalation during transfer operations.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for halogenated aromatic powders. The following matrix outlines the required protective gear and the scientific rationale for each selection.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Halogenated aromatics can degrade standard latex. Double-gloving provides a fail-safe against micro-tears and prevents lipophilic permeation during extended handling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses with side shields are inadequate against airborne particulates. Goggles form a seal to protect ocular mucosa from zwitterionic dust.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a containment zone (not recommended). Prevents inhalation of fine, easily aerosolized powders.
Body Protection Flame-resistant, fluid-resistant lab coatPrevents the accumulation of static-charged particles on standard woven clothing, mitigating chronic, low-dose dermal exposure.

Standard Operating Procedure (SOP): Handling & Weighing

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

Step 1: Containment Verification

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

  • Validation: Verify the inward face velocity is between 0.4 and 0.6 m/s before opening the chemical container.

Step 2: Static Mitigation

  • Action: Halogenated amino acid powders are notoriously prone to static dispersion. Pass an anti-static ionizer gun over the weighing boat, the micro-spatula, and your gloved hands.

  • Validation: The powder should not "jump" or cling to the sides of the spatula during transfer.

Step 3: Precision Transfer

  • Action: Tare the anti-static weigh boat. Using a grounded stainless-steel micro-spatula, slowly transfer the required mass of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid.

  • Validation: Keep the source bottle and the weigh boat as close together as possible (within 2 inches) to minimize the drop distance and prevent aerosolization.

Step 4: Sealing and Decontamination

  • Action: Transfer the weighed powder directly into the reaction vessel. Immediately cap both the source bottle and the reaction vessel. Wipe down the balance and the hood surface with a 70% isopropanol wipe.

  • Validation: Dispose of the contaminated wipe strictly in the Halogenated Waste bin.

G N1 Preparation (Fume Hood & PPE) N2 Static Control (Ionizer/Anti-static Boat) N1->N2 Ensure airflow N3 Material Transfer (Micro-spatula) N2->N3 Eliminate charge N4 Sealing & Transport (Secondary Container) N3->N4 Cap securely N5 Decontamination (Solvent Wipe) N4->N5 Post-transfer

Workflow for the safe handling and weighing of static-prone halogenated amino acid powders.

Spill Response Protocol

In the event of a powder spill outside of the fume hood:

  • Isolate: Evacuate personnel from the immediate 5-foot radius to prevent tracking the powder.

  • Suppress: Do NOT sweep the powder dry, as this will aerosolize the chemical. Lightly mist the spill with a compatible polar solvent (e.g., water or isopropanol) to suppress dust.

  • Absorb: Cover the dampened spill with absorbent lab pads.

  • Collect: Using a plastic scoop, collect the pads and residue, and place them into a heavy-duty, sealable bag labeled as "Hazardous Spill Debris - Halogenated Organic."

Logistical Disposal Plan: The Halogenated Waste Mandate

The disposal of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics[4][5].

The Causality of Segregation: You must never mix this compound (or any solvents/wipes contaminated with it) into standard non-halogenated organic waste streams. When non-halogenated waste is incinerated at standard temperatures, the presence of fluorine and chlorine from this compound acts as a precursor for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[6][7].

Halogenated waste must be segregated so it can be routed to specialized, high-temperature commercial incinerators (>1000°C) equipped with caustic scrubbers designed specifically to neutralize hydrogen fluoride (HF) and hydrogen chloride (HCl) gases, ensuring complete destruction without dioxin formation[5][7].

Waste W1 Solid/Liquid Waste Containing CAS 773118-68-6 W2 Halogenated Waste Stream (Strict Segregation) W1->W2 Contains F & Cl W3 Non-Halogenated Stream (DO NOT MIX) W1->W3 Prohibited W4 High-Temp Incineration (>1000°C + Scrubbers) W2->W4 EPA/RCRA Compliant W5 Prevention of PCDD/Fs (Dioxins/Furans) W4->W5 Complete Destruction

Decision matrix for the disposal of halogenated organic waste to prevent dioxin formation.

References

  • Grokipedia. "Chloroalanine - Laboratory Safety Handling." Grokipedia. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." EPA.gov. Available at:[Link]

  • National Institutes of Health (PMC). "Thermochemical Recycling and Degradation Strategies of Halogenated Polymers: Dioxin Formation." NIH.gov. Available at:[Link]

Sources

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